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Foundational

An In-depth Technical Guide to Pentyl N-(1,3-thiazol-2-yl)carbamate: Molecular Structure, Weight, and Characterization for Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, precise molecular weight, and proposed analytical characterization of pentyl N-(1,3-thiazol-2-yl)carbamate. Designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the molecular structure, precise molecular weight, and proposed analytical characterization of pentyl N-(1,3-thiazol-2-yl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental chemical properties of this compound, offering both theoretical calculations and practical, field-proven methodologies for its synthesis and analysis. The insights provided herein are grounded in established chemical principles and draw parallels from structurally related molecules documented in peer-reviewed literature.

Introduction: The Significance of the Thiazole and Carbamate Moieties in Medicinal Chemistry

The convergence of a thiazole ring and a carbamate linker in a single molecular entity, such as pentyl N-(1,3-thiazol-2-yl)carbamate, presents a scaffold of significant interest in modern medicinal chemistry. The thiazole ring is a privileged heterocyclic structure, integral to numerous FDA-approved drugs, valued for its metabolic stability and its capacity to engage in a variety of non-covalent interactions with biological targets. Similarly, the carbamate functional group serves as a versatile and stable bioisostere for amide bonds, often enhancing the pharmacokinetic profile of drug candidates by improving membrane permeability and metabolic resistance.

This guide focuses on the specific attributes of the pentyl derivative of N-(1,3-thiazol-2-yl)carbamate, a molecule that, while not extensively documented, holds potential as a building block or a standalone agent in drug discovery pipelines. Understanding its precise molecular characteristics is the foundational step in any research and development endeavor.

Molecular Structure and Formula

The systematic name, pentyl N-(1,3-thiazol-2-yl)carbamate, defines its molecular architecture. A pentyl group is ester-linked to the carbamic acid, while the nitrogen of the carbamate is attached to the 2-position of a 1,3-thiazole ring.

Based on this nomenclature, the molecular structure is as follows:

Caption: Molecular structure of pentyl N-(1,3-thiazol-2-yl)carbamate.

From this structure, the molecular formula is determined to be: C₉H₁₄N₂O₂S

Calculation of Molecular Weight

The molecular weight of a compound is a critical parameter for a multitude of experimental procedures, including stoichiometric calculations for synthesis, preparation of solutions of known molarity, and mass spectrometry analysis. The molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecular formula.

The standard atomic weights, as provided by the International Union of Pure and Applied Chemistry (IUPAC), are utilized for this calculation.[1][2] It is important to note that for several elements, including carbon, hydrogen, nitrogen, oxygen, and sulfur, the standard atomic weight is expressed as an interval to reflect the natural isotopic abundance variations in terrestrial materials.[3][4] For most practical laboratory purposes, a conventional single value is used.

The table below details the calculation of the molecular weight for pentyl N-(1,3-thiazol-2-yl)carbamate.

ElementSymbolCountStandard Atomic Weight (amu)Total Mass (amu)
CarbonC912.011[5]108.099
HydrogenH141.008[6]14.112
NitrogenN214.007[7][8]28.014
OxygenO215.999[9][10]31.998
SulfurS132.06[11][12]32.06
Total 214.283

The calculated molecular weight of pentyl N-(1,3-thiazol-2-yl)carbamate is 214.28 g/mol .

Proposed Experimental Workflows

Synthesis Protocol

The synthesis of N-aryl and N-heteroaryl carbamates is a well-established transformation in organic chemistry. A common and effective method involves the reaction of an amine with a chloroformate in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

G Thiazolamine 2-Aminothiazole Product Pentyl N-(1,3-thiazol-2-yl)carbamate Thiazolamine->Product PentylChloroformate Pentyl Chloroformate PentylChloroformate->Product Base Triethylamine Base->Product Byproduct Triethylammonium chloride

Caption: Proposed synthesis of pentyl N-(1,3-thiazol-2-yl)carbamate.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminothiazole (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM) at 0 °C (ice-water bath).

  • Addition of Chloroformate: Add pentyl chloroformate (1.05 equivalents) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure pentyl N-(1,3-thiazol-2-yl)carbamate.

Structural Characterization

The identity and purity of the synthesized compound must be unequivocally confirmed through a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: This technique will provide information on the number and chemical environment of the hydrogen atoms. Expected signals would include those for the pentyl chain protons, the protons on the thiazole ring, and the N-H proton of the carbamate.

  • ¹³C NMR: This will confirm the carbon skeleton of the molecule. Distinct signals should be observable for the carbonyl carbon of the carbamate, the carbons of the thiazole ring, and the carbons of the pentyl group.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) should be employed to determine the accurate mass of the molecular ion. The experimentally determined mass should be in close agreement with the calculated exact mass of C₉H₁₄N₂O₂S.

Infrared (IR) Spectroscopy:

  • IR spectroscopy can confirm the presence of key functional groups. Characteristic absorption bands would be expected for the N-H stretch, C=O stretch of the carbamate, and C-O stretch.

Conclusion

This technical guide has detailed the molecular structure and a precise calculation of the molecular weight of pentyl N-(1,3-thiazol-2-yl)carbamate. Furthermore, a robust and logical workflow for its synthesis and analytical characterization has been proposed, based on established chemical literature for analogous compounds. The information presented herein provides a solid foundation for researchers and drug development professionals to synthesize, identify, and utilize this promising molecular scaffold in their scientific endeavors.

References

  • IUPAC. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfur. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxygen. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 30). Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry. Retrieved from [Link]

  • Perpusnas. (2026, January 6). Oxygen Atom: Unveiling Molecular Weight & Significance. Retrieved from [Link]

  • Filo. (2026, January 20). How to find the atomic weight of hydrogen? Retrieved from [Link]

  • OSTI.gov. (n.d.). Standard atomic weights of the elements 2020 (IUPAC Technical Report). Retrieved from [Link]

  • CIAAW. (n.d.). Atomic Weight of Nitrogen. Retrieved from [Link]

  • Wikipedia. (n.d.). Standard atomic weight. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 30). Understanding the Atomic Weight of Oxygen. Retrieved from [Link]

  • Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Hydrogen. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogen. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrogen. Retrieved from [Link]

  • CIAAW. (n.d.). Atomic Weight of Sulfur. Retrieved from [Link]

  • ISOFLEX. (n.d.). Sulfur (S). Retrieved from [Link]

  • CIAAW. (n.d.). Standard Atomic Weights. Retrieved from [Link]

  • Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Carbon. Retrieved from [Link]

  • Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Sulfur. Retrieved from [Link]

  • Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Nitrogen. Retrieved from [Link]

  • Britannica. (2026, January 13). Carbon. Retrieved from [Link]

  • AtomicNumber.net. (n.d.). Atomic Number of Nitrogen N. Retrieved from [Link]

  • AtomicNumber.net. (n.d.). Atomic Number of Oxygen O. Retrieved from [Link]

  • Quora. (2016, January 21). Why is the atomic weight of oxygen 15.9994? Retrieved from [Link]

  • NIST. (n.d.). Nitrogen atom. Retrieved from [Link]

  • PubMed Central. (n.d.). O-(Triazolyl)methyl carbamates as a novel and potent class of FAAH inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, August 9). The synthesis of isoxazolyl- and isothiazolylcarbamides exhibiting antitumor activity. Retrieved from [Link]

  • MDPI. (2025, July 21). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

  • PubMed Central. (n.d.). Phenyl N-(1,3-thiazol-2-yl)carbamate. Retrieved from [Link]

  • PubMed Central. (n.d.). Thiadiazole Carbamates: Potent Inhibitors of Lysosomal Acid Lipase and Potential Niemann-Pick Type C Disease Therapeutics. Retrieved from [Link]

  • RSC Publishing. (n.d.). Method for the synthesis of N-alkyl-O-alkyl carbamates. Retrieved from [Link]

  • MDPI. (2024, July 25). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Retrieved from [Link]

  • Helda - University of Helsinki. (2025, July 24). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amine. Retrieved from [Link]

  • PubChem. (n.d.). ethyl N-tert-butyl-N-(1,3-thiazol-2-yl)carbamate. Retrieved from [Link]

  • PubChem. (n.d.). Pentyl carbamate. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). tert-butyl N-[5-(aminomethyl)-1, 3-thiazol-2-yl]carbamate, min 97%, 1 gram. Retrieved from [Link]

  • Stenutz. (n.d.). pentyl carbamate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of. Retrieved from [Link]

  • ResearchGate. (2025, November 15). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

Sources

Exploratory

Thiazolyl Carbamate Scaffolds: From Metabolic Stabilization to Targeted Inhibition

Executive Summary: The Structural Logic The thiazolyl carbamate moiety represents a critical evolution in medicinal chemistry, bridging the gap between metabolic stability and high-affinity target binding. Unlike simple...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Logic

The thiazolyl carbamate moiety represents a critical evolution in medicinal chemistry, bridging the gap between metabolic stability and high-affinity target binding. Unlike simple carbamates (often labile) or standalone thiazoles (often metabolically vulnerable at the C2 position), the fusion of these two motifs creates a pharmacophore with unique properties:

  • Metabolic Shielding: The thiazole ring serves as a bioisostere for pyridine/phenyl rings, dramatically reducing susceptibility to CYP450-mediated

    
    -oxidation.
    
  • Hydrogen Bonding Vector: The carbamate nitrogen and carbonyl oxygen provide a directional H-bond donor/acceptor system, critical for engaging backbone amides in protease active sites (e.g., HIV Protease) or specific residues in the colchicine-binding site of tubulin.

  • Conformational Restriction: The planar nature of the thiazole ring, combined with the restricted rotation of the carbamate resonance, locks ligands into bioactive conformations, minimizing the entropic penalty of binding.

This guide analyzes the history, discovery, and synthetic utility of thiazolyl carbamates, distinguishing between


-thiazolylalkyl carbamates  (e.g., Ritonavir) and 

-thiazolyl carbamates
(e.g., microtubule inhibitors).

Historical Genesis & The Ritonavir Breakthrough

The most definitive chapter in the history of thiazolyl carbamates is the discovery of Ritonavir (ABT-538) by Abbott Laboratories in the mid-1990s. This case study exemplifies the transition from "hit" to "drug" via rational scaffold modification.

The "Pyridyl Problem" (Pre-1995)

Early HIV protease inhibitors (PIs) like A-80987 possessed


-symmetry and utilized terminal pyridyl groups to interact with the S2/S2' subsites of the protease.
  • The Flaw: While potent in vitro, these compounds suffered from poor oral bioavailability (

    
    ) and short half-lives (
    
    
    
    ). Metabolic profiling revealed that the pyridine nitrogen was a "metabolic magnet," undergoing rapid oxidation by hepatic CYP450 enzymes.
  • The Hypothesis: Replacing the electron-rich pyridine with a less basic, electron-deficient heterocycle would suppress oxidative metabolism while maintaining the necessary polarity for solubility.[1]

The Thiazole Solution

Medicinal chemists systematically replaced the pyridyl groups with 1,3-thiazoles.

  • Result: The 5-thiazolylmethyl carbamate moiety proved superior. The thiazole ring was resistant to

    
    -oxidation. Furthermore, the specific geometry of the 5-position substitution allowed the thiazole to nestle perfectly into the hydrophobic S2' pocket of HIV protease, while the carbamate carbonyl accepted a crucial hydrogen bond from the enzyme's backbone.
    
  • Outcome: This modification, combined with asymmetry introduction, led to Ritonavir. The drug not only inhibited HIV protease (

    
    ) but also inhibited CYP3A4 itself—a property now exploited to "boost" other antivirals.
    
Visualization: The Metabolic Shield Evolution

Ritonavir_Evolution cluster_0 Generation 1: A-80987 cluster_1 Generation 2: Ritonavir node_A Pyridyl Core (High Basicity) node_B Metabolic Fate: Rapid N-Oxidation node_A->node_B CYP450 Attack node_C Thiazolyl Carbamate (Electron Deficient) node_B->node_C Bioisosteric Replacement node_D Result: Metabolic Stability + CYP3A4 Inhibition node_C->node_D S2' Pocket Binding

Caption: Structural evolution from pyridyl-based inhibitors to the thiazolyl carbamate scaffold, highlighting the mechanism of metabolic stabilization.

Structural Activity Relationship (SAR) Data

The following table summarizes the impact of the thiazolyl carbamate modification on key pharmacological parameters, contrasting it with its predecessors.

ParameterPyridyl Analog (A-80987)Thiazolyl Carbamate (Ritonavir)Mechanistic Rationale
Metabolic Site Pyridine Nitrogen (

-oxide formation)
Thiazole Ring (C-oxidation, slow)Thiazole is

-electron deficient; less nucleophilic than pyridine.
CYP450 Interaction Substrate (Rapid Clearance)Inhibitor (Mechanism-Based)Thiazole nitrogen coordinates with Heme-Fe of CYP3A4; carbamate stabilizes binding.
Solubility High (pH dependent)ModerateThiazole maintains polarity without the high basicity of pyridine (

~2.5 vs 5.2).
Binding Mode S2' Hydrophobic ContactS2' Specific Fit + H-BondCarbamate carbonyl accepts H-bond from Asp29/30 backbone amides.

Beyond Antivirals: Microtubule Inhibition

While Ritonavir utilizes an


-alkyl carbamate , a parallel discovery track exists for 

-thiazolyl carbamates
(where the carbamate nitrogen is directly attached to the thiazole ring) in oncology and agriculture.
The Tubulin Connection

Benzimidazole carbamates (e.g., Nocodazole, Carbendazim) are classic tubulin inhibitors binding to the colchicine site. However, resistance often develops via


-tubulin mutations.
  • The Thiazole Modification: Replacing the benzimidazole core with a thiazole ring (often fused or substituted) alters the vector of the carbamate group.

  • Mechanism: These compounds inhibit tubulin polymerization by capping the (+) end of the microtubule. The thiazole ring mimics the biaryl system of colchicine, while the carbamate moiety mimics the acetamide group of colchicine, locking the tubulin dimer in a curved, polymerization-incompetent conformation.

Experimental Protocols & Synthesis

The synthesis of thiazolyl carbamates requires distinct strategies depending on the linkage type (


-linked vs. 

-linked).
Protocol A: Synthesis of O-Thiazolylalkyl Carbamates (Ritonavir-Type)

This workflow utilizes Bis-trichloromethyl carbonate (BTC/Triphosgene) as a safer alternative to phosgene for activating the amino acid core.

Reagents:

  • L-Valine methyl ester (Core amine)

  • (5-Thiazolyl)methanol (Alcohol component)

  • BTC (Carbonyl source)[2]

  • DIPEA (Base)

Step-by-Step Methodology:

  • Isocyanate Formation: Dissolve L-Valine methyl ester in dry DCM at 0°C. Add DIPEA (2.2 eq). Add BTC (0.35 eq) dropwise. Caution: Generates HCl. Stir for 30 min to form the isocyanate intermediate in situ.

  • Carbamoylation: Add (5-Thiazolyl)methanol (1.0 eq) to the isocyanate solution.

  • Catalysis: Add a catalytic amount of DMAP (0.1 eq) to accelerate the nucleophilic addition of the alcohol.

  • Workup: Stir at RT for 4 hours. Quench with saturated

    
    . Extract with EtOAc.
    
  • Validation:

    
    -NMR should show the diagnostic carbamate 
    
    
    
    doublet at
    
    
    5.5-6.5 ppm and the thiazole
    
    
    singlet at
    
    
    ~8.8 ppm.
Protocol B: Synthesis of N-Thiazolyl Carbamates (Hantzsch Route)

Used for microtubule inhibitors where the carbamate is directly on the ring.

Step-by-Step Methodology:

  • Hantzsch Cyclization: React an

    
    -bromoketone with thiourea in refluxing ethanol for 2-4 hours.
    
    • Result: 2-aminothiazole hydrobromide salt.

  • Free Basing: Neutralize with

    
     to isolate the free 2-aminothiazole.
    
  • Acylation/Carbamoylation:

    • Dissolve 2-aminothiazole in dry THF/Pyridine.

    • Add Methyl chloroformate (or equivalent alkyl chloroformate) dropwise at 0°C.

    • Critical Control Point: Maintain temperature <5°C to prevent bis-acylation.

  • Purification: Recrystallize from Ethanol/Water.

Visualization: Synthetic Pathways

Synthesis_Workflow cluster_ritonavir Route A: O-Alkyl Carbamate (Ritonavir) cluster_microtubule Route B: N-Thiazolyl Carbamate node_1 Amino Acid Core (Amine) node_3 Isocyanate Intermediate node_1->node_3 + node_2 (In situ activation) node_2 BTC (Triphosgene) node_5 Thiazolyl Carbamate Product node_3->node_5 + node_4 (Nucleophilic Addition) node_4 (5-Thiazolyl)methanol node_A Alpha-Bromoketone node_C 2-Aminothiazole node_A->node_C + node_B (Hantzsch Synthesis) node_B Thiourea node_E N-Thiazolyl Carbamate node_C->node_E + node_D (Acylation) node_D Methyl Chloroformate

Caption: Dual synthetic pathways for generating O-linked (antiviral) vs. N-linked (antimitotic) thiazolyl carbamates.

References

  • Kempf, D. J., et al. (1998). "Discovery of Ritonavir, a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy."[1][3] Journal of Medicinal Chemistry, 41(4), 602–617. Link

  • Ghosh, A. K., et al. (2016). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, 58(7), 2895–2940. Link

  • Sevrioukova, I. F., & Poulos, T. L. (2013). "Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir."[4] Journal of Medicinal Chemistry, 56(9), 3733–3741. Link

  • Wang, Y., et al. (2012). "Synthesis and biological evaluation of 2-amino-thiazole derivatives as microtubule-destabilizing agents." European Journal of Medicinal Chemistry, 54, 33-41.
  • Jordan, M. A., & Wilson, L. (2004).[5] "Microtubules as a target for anticancer drugs."[5][6] Nature Reviews Cancer, 4, 253–265.

Sources

Protocols & Analytical Methods

Method

solubility of pentyl N-(1,3-thiazol-2-yl)carbamate in DMSO and methanol

Application Note: Solubility Profiling and Handling of Pentyl N-(1,3-thiazol-2-yl)carbamate Part 1: Executive Summary & Physicochemical Context Pentyl N-(1,3-thiazol-2-yl)carbamate is a bioactive heterocyclic intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility Profiling and Handling of Pentyl N-(1,3-thiazol-2-yl)carbamate

Part 1: Executive Summary & Physicochemical Context

Pentyl N-(1,3-thiazol-2-yl)carbamate is a bioactive heterocyclic intermediate characterized by a lipophilic pentyl chain attached via a carbamate linker to a polar 1,3-thiazole ring. This structural duality—combining a hydrophobic tail with a polar, hydrogen-bonding head group—dictates its solubility profile and handling requirements.

While specific solubility data for this exact derivative is often proprietary, its behavior can be accurately modeled based on structural analogs (e.g., phenyl and benzyl thiazolyl carbamates) and physicochemical principles.

Predicted Solubility Profile:

  • DMSO (Dimethyl Sulfoxide): High Solubility (>50 mM). The polar aprotic nature of DMSO disrupts the intermolecular hydrogen bonding of the carbamate moiety while solvating the thiazole ring.

  • Methanol: Moderate to High Solubility (>10 mg/mL). Methanol is an effective protic solvent, particularly useful for recrystallization or preparing stock solutions where DMSO’s high boiling point is undesirable.

  • Water: Low/Negligible. The pentyl chain significantly increases lipophilicity (LogP ~2.0–2.5), rendering the compound sparingly soluble in aqueous media without co-solvents.

Part 2: Critical Application Notes (Expert Insights)

The "Thiazole Instability" Factor in DMSO
  • Insight: While DMSO is the universal solvent for screening, researchers must be cautious. 2-aminothiazole derivatives (the parent scaffold) can undergo slow oxidative dimerization or hydrolysis in stored DMSO solutions, especially if the DMSO is hygroscopic and absorbs water.

  • Observation: A stock solution turning from clear/colorless to yellow/brown indicates degradation.

  • Recommendation: Use anhydrous DMSO (stored over molecular sieves) for stock preparation. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Solvatochromic Effects & Handling
  • Methanol: Excellent for LC-MS sample preparation due to volatility. However, ensure the solution is not acidic, as acid-catalyzed hydrolysis of the carbamate linkage can occur in protic solvents over time.

  • Precipitation Risks: When diluting a DMSO stock into aqueous buffer (e.g., for a bioassay), the "crash-out" point is likely around 1-2% DMSO final concentration due to the pentyl chain's hydrophobicity.

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Determination (The Gold Standard)

Purpose: To define the saturation limit of the compound in DMSO or Methanol with high precision.

Materials:

  • Pentyl N-(1,3-thiazol-2-yl)carbamate (Solid, >95% purity)

  • Solvent (Anhydrous DMSO or HPLC-grade Methanol)

  • Analytical Balance (0.01 mg precision)

  • Centrifuge with temperature control (25°C)

  • 0.22 µm PTFE Syringe Filters (Chemical resistant)

Workflow:

  • Saturation: Add excess solid (~50 mg) to a glass vial containing 1.0 mL of solvent.

  • Equilibration: Vortex for 2 minutes, then incubate at 25°C for 24 hours with continuous agitation (shaking or stirring).

  • Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter to remove micro-particulates.

  • Quantification:

    • Method A (Gravimetric): Pipette a known volume (e.g., 500 µL) into a pre-weighed vessel. Evaporate solvent (vacuum centrifuge for DMSO, N2 stream for MeOH). Weigh the residue.[1][2]

    • Method B (HPLC): Dilute the filtrate 100-fold and quantify against a standard curve.

Protocol B: Kinetic Solubility (High-Throughput Screening)

Purpose: Rapid estimation for biological assays.

  • Prepare a 10 mM stock solution in DMSO.

    • Calculation: MW ≈ 214.28 g/mol . Dissolve 2.14 mg in 1 mL DMSO.

    • Visual Check: Solution should be clear. If turbid, sonicate at 40°C for 5 minutes.

  • Spike 2 µL of stock into 98 µL of aqueous buffer (PBS, pH 7.4) in a 96-well plate.

  • Measure Absorbance (620 nm) or Nephelometry immediately and at 2 hours.

  • Interpretation: Increased turbidity indicates the compound has exceeded its solubility limit in the assay buffer.

Part 4: Visualization & Workflows

Figure 1: Solubility Determination & Handling Workflow

Caption: Logical flow for preparing and validating stock solutions of lipophilic carbamates.

SolubilityWorkflow Start Start: Solid Compound SolventChoice Select Solvent Start->SolventChoice DMSO DMSO (Anhydrous) Target: >50 mM SolventChoice->DMSO Bioassays MeOH Methanol (HPLC Grade) Target: 10-50 mg/mL SolventChoice->MeOH Analysis/Cryst. Dissolve Vortex & Sonicate (5 mins, <40°C) DMSO->Dissolve MeOH->Dissolve Check Visual Inspection Dissolve->Check Clear Clear Solution Check->Clear Yes Turbid Turbid/Precipitate Check->Turbid No Storage Storage: -20°C (Protect from Light/Moisture) Clear->Storage Action1 Add Solvent (Dilute) Turbid->Action1 Option A Action2 Filter (0.22 µm) & Quantify Conc. Turbid->Action2 Option B Action1->Dissolve Action2->Storage

Part 5: Data Summary & Compatibility Matrix

Table 1: Solvent Compatibility & Solubility Estimates

SolventEstimated SolubilityPrimary ApplicationPrecaution
DMSO High (>50 mM)Bioassay Stock, HTSHygroscopic; freeze/thaw degrades compound.
Methanol High (>20 mg/mL)HPLC, RecrystallizationEvaporates; flammable.
Ethanol Moderate Alternative to MeOHLess toxic than MeOH.
PBS (pH 7.4) Low (<50 µM)Biological MediumRequires DMSO co-solvent (max 1%).
Acetone High Synthesis/CleaningNot for bio-use.

References

  • World Health Organization. (2018). Annex 4: General guidance on solubility and dissolution studies. WHO Technical Report Series.

  • National Institutes of Health (NIH). (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

  • European Bioinformatics Institute (EMBL-EBI). ChEMBL Assay: Solubility of thiazole compounds in DMSO. ChEMBL Database.[3]

  • Royal Society of Chemistry. (2018). Dimethyl sulfoxide enhances dissolution... and biocompatibility.[4][5] RSC Advances.

  • Stenutz, R. Pentyl carbamate: Physicochemical Properties and SMILES.

Sources

Application

in vitro assay protocols for pentyl N-(1,3-thiazol-2-yl)carbamate

Application Note: Functional Characterization of Pentyl N-(1,3-thiazol-2-yl)carbamate Abstract Pentyl N-(1,3-thiazol-2-yl)carbamate represents a distinct class of pseudo-irreversible serine hydrolase inhibitors . Structu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Characterization of Pentyl N-(1,3-thiazol-2-yl)carbamate

Abstract

Pentyl N-(1,3-thiazol-2-yl)carbamate represents a distinct class of pseudo-irreversible serine hydrolase inhibitors . Structurally, it combines a bioisosteric thiazole headgroup with a carbamate warhead, extended by a lipophilic pentyl chain. This specific alkyl extension modulates the compound's LogP, potentially enhancing blood-brain barrier (BBB) penetration relative to methyl/ethyl analogs. This guide outlines the critical in vitro protocols required to validate its efficacy as a dual Acetylcholinesterase (AChE) inhibitor and antimicrobial agent.

Part 1: Compound Handling & Physicochemical Stability

Before enzymatic testing, the lipophilicity introduced by the pentyl chain requires specific solubilization protocols to prevent precipitation in aqueous buffers.

Solubilization Protocol
  • Stock Preparation: Dissolve the neat solid in 100% DMSO to a concentration of 10 mM . Vortex for 30 seconds. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Working Solution: Dilute the stock 1:100 in the assay buffer immediately prior to use.

    • Critical Note: The final DMSO concentration in any enzymatic assay must not exceed 1% (v/v) to avoid solvent-induced enzyme denaturation.

Hydrolytic Stability Check

Carbamates are prone to spontaneous hydrolysis in alkaline environments.

  • Method: Incubate 100 µM compound in Phosphate Buffered Saline (PBS, pH 7.4) and Tris-HCl (pH 8.0) at 37°C.

  • Readout: Monitor by HPLC-UV (254 nm) at t=0, 1h, 6h, and 24h.

  • Acceptance Criteria: >90% parent compound remaining after 6 hours.

Part 2: Primary Assay – Modified Ellman’s Method (AChE/BChE Inhibition)

Rationale: The carbamate moiety targets the catalytic serine triad of cholinesterases. Unlike competitive inhibitors, carbamates often act via a covalent, time-dependent mechanism (carbamylation). A standard "mix-and-read" protocol will underestimate potency. This protocol includes a pre-incubation step to measure k_obs.

Materials
  • Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus (Type VI-S) or Recombinant Human AChE.

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB / Ellman’s Reagent).[1]

  • Buffer: 0.1 M Sodium Phosphate buffer, pH 8.0 (optimal for carbamylation).

Step-by-Step Protocol
  • Reagent Prep:

    • DTNB Solution: 10 mM DTNB in phosphate buffer (pH 7.0) containing 15 mM sodium bicarbonate.

    • Substrate Solution: 15 mM ATCh in water.

    • Enzyme Solution: Dilute AChE to 0.2 U/mL in 0.1 M phosphate buffer (pH 8.0) containing 0.1% BSA (stabilizer).

  • Plate Setup (96-well format):

    • Blank: 150 µL Buffer.

    • Control (0% Inhibition): 140 µL Buffer + 20 µL Enzyme + 10 µL DMSO.

    • Test Wells: 140 µL Buffer + 20 µL Enzyme + 10 µL Compound (Serial dilutions: 0.01 µM – 100 µM).

  • Pre-Incubation (The Critical Step):

    • Incubate the plate at 25°C for 20 minutes .

    • Why: This allows the pentyl-thiazole carbamate to enter the active site gorge and carbamylate the serine residue.

  • Reaction Initiation:

    • Add 10 µL of DTNB and 10 µL of ATCh to all wells simultaneously using a multichannel pipette.

  • Kinetic Read:

    • Measure Absorbance at 412 nm every 30 seconds for 10 minutes.

    • Calculate the velocity (

      
      ) as the slope of the linear portion of the Absorbance vs. Time curve.
      
Data Analysis

Calculate % Inhibition using the velocities:



Plot % Inhibition vs. Log[Concentration] to determine the IC50 .

Part 3: Secondary Assay – Antimicrobial Susceptibility (MIC)

Rationale: Thiazole derivatives often disrupt bacterial cell walls or metabolic pathways. The pentyl chain enhances membrane permeability, making this scaffold a candidate for testing against Gram-positive bacteria (e.g., S. aureus).

Protocol: Broth Microdilution
  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 29213) adjusted to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Compound Dilution: Prepare 2-fold serial dilutions of the carbamate in the broth (Range: 128 µg/mL to 0.25 µg/mL).

  • Incubation: 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth (turbidity).

  • Validation: Use Ciprofloxacin as a positive control.

Part 4: Mechanism & Workflow Visualization

The following diagram illustrates the specific "Suicide Inhibition" pathway relevant to this carbamate scaffold.

G cluster_assay Ellman's Assay Workflow Inhibitor Pentyl N-(thiazol-2-yl)carbamate Complex Michaelis Complex (Non-covalent) Inhibitor->Complex Binding Enzyme Free AChE (Serine-OH) Enzyme->Complex Binding AcylEnzyme Carbamylated Enzyme (Inactive) Complex->AcylEnzyme Carbamylation (Fast) LeavingGroup Pentanol (Release) Complex->LeavingGroup AcylEnzyme->Enzyme Hydrolysis (Slow/Recovery) Step1 1. Pre-Incubation (Enzyme + Inhibitor) Step2 2. Add Substrate (ATCh + DTNB) Step1->Step2 Step3 3. Measure Abs412 (TNB Anion) Step2->Step3

Caption: Mechanism of Action (Top): The carbamate moiety transfers the carbonyl group to the enzyme serine, releasing the pentyl alcohol group. Workflow (Bottom): The pre-incubation step is essential to capture the 'AcylEnzyme' state.

Part 5: Data Reporting Standards

When reporting results for this molecule, summarize data in the following format to ensure comparability with literature (e.g., Rivastigmine analogs).

ParameterValue (Example)UnitSignificance
IC50 (AChE)

µMPotency against primary target.
IC50 (BChE)

µMSelectivity ratio (AChE/BChE).[2][3]
MIC (S. aureus) 16µg/mLAntimicrobial potential.
LogP (Calc) ~3.2-BBB permeability predictor.

References

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88–95.

  • Kaplan, J., et al. (2025). "Acetylcholinesterase Inhibitors from Carbamate and Benzo-fused Heterocyclic Scaffolds: Promising Therapeutics for Alzheimer's Disease."[4] ResearchGate.

  • De la Torre, P., et al. (2014). "A Novel Class of Selective Acetylcholinesterase Inhibitors: Synthesis and Evaluation of (E)-2-(Benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles." Molecules, 19(4).

  • Taylor & Francis Group. (2016). "Synthesis, characterization and in vitro evaluation of substituted N-(2-phenylcyclopropyl)carbamates as acetyl- and butyrylcholinesterase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Method

Application Note: Formulation Strategies for the Delivery of Pentyl N-(1,3-thiazol-2-yl)carbamate, a Model Poorly Soluble Compound

Abstract: The progression of novel chemical entities from discovery to clinical application is frequently impeded by poor aqueous solubility, a challenge that affects over 70% of new drug candidates. This application not...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The progression of novel chemical entities from discovery to clinical application is frequently impeded by poor aqueous solubility, a challenge that affects over 70% of new drug candidates. This application note provides a comprehensive guide to formulation strategies for enhancing the delivery of pentyl N-(1,3-thiazol-2-yl)carbamate, a model lipophilic compound representative of BCS Class II molecules. We present detailed principles, step-by-step protocols, and characterization methods for three distinct and powerful formulation platforms: lipid-based nanoemulsions, solid lipid nanoparticles (SLNs), and amorphous solid dispersions (ASDs). By explaining the scientific rationale behind each technique and providing robust protocols, this guide serves as a practical resource for researchers, scientists, and drug development professionals aiming to overcome the bioavailability challenges associated with poorly soluble drugs.

Introduction

The Challenge of Poorly Soluble Drugs in Development

Oral drug delivery is the most common and preferred route of administration due to patient compliance and ease of use.[1] However, for a drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. A significant portion of modern drug candidates are lipophilic, or "water-fearing," leading to poor solubility and dissolution rates.[2][3] According to the Biopharmaceutics Classification System (BCS), such compounds are often classified as Class II (high permeability, low solubility), where the rate-limiting step for absorption is the dissolution of the drug itself.[2] Effective formulation strategies are therefore critical to enhance the apparent solubility and dissolution rate, thereby improving bioavailability and ensuring therapeutic efficacy.[4][5]

Physicochemical Profile of Pentyl N-(1,3-thiazol-2-yl)carbamate

Pentyl N-(1,3-thiazol-2-yl)carbamate is a small molecule characterized by a lipophilic pentyl chain and a thiazole-carbamate core. While not extensively documented, its structure allows for an in silico estimation of its physicochemical properties, which are crucial for formulation design. The thiazole moiety is a common scaffold in medicinal chemistry, known for a range of biological activities.[6][7] The pentyl group and the overall structure suggest a high log P value, indicating poor water solubility.[8]

Table 1: Estimated Physicochemical Properties of Pentyl N-(1,3-thiazol-2-yl)carbamate

PropertyEstimated ValueImplication for Formulation
Molecular Weight~214.29 g/mol Suitable for oral absorption if solubilized.
XLogP3~2.5 - 3.5Lipophilic; predicts poor aqueous solubility.
Hydrogen Bond Donors1Complies with Lipinski's Rule of Five.
Hydrogen Bond Acceptors3-4Complies with Lipinski's Rule of Five.
Predicted SolubilityVery LowPrimary barrier to oral bioavailability.
BCS ClassificationPredicted Class IIDissolution rate-limited absorption.[3]
Rationale for Selected Formulation Strategies

To address the solubility challenge, we will explore three distinct, well-established formulation technologies. The choice among them depends on the target product profile, including desired release kinetics, stability requirements, and dosage form.

  • Nanoemulsions: These systems solubilize the drug in tiny oil droplets, bypassing the dissolution step and presenting the drug in a readily absorbable form.[9][10] They are excellent for enhancing the rate and extent of absorption.

  • Solid Lipid Nanoparticles (SLNs): SLNs encapsulate the drug within a solid lipid core, which can protect the drug from degradation and offer the potential for controlled or sustained release.[11][12][13]

  • Amorphous Solid Dispersions (ASDs): This strategy enhances solubility by converting the crystalline drug into its higher-energy, more soluble amorphous form, stabilized by a polymer matrix.[4][5][14] This can lead to a supersaturated state in the GI tract, significantly driving absorption.

Strategy 1: Lipid-Based Nanoemulsion for Enhanced Solubilization

Principle and Rationale

Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically ranging from 20 to 200 nm.[10][15] For a lipophilic drug like pentyl N-(1,3-thiazol-2-yl)carbamate, an oil-in-water (O/W) nanoemulsion is ideal. The drug is dissolved in the oil phase, and the extremely small droplet size provides a massive surface area, facilitating rapid absorption upon oral administration.[16]

Materials and Equipment
  • Active Pharmaceutical Ingredient (API): Pentyl N-(1,3-thiazol-2-yl)carbamate

  • Oil Phase: Medium-chain triglycerides (MCTs, e.g., Caprylic/Capric Triglycerides), Soybean Oil, or Olive Oil.[10]

  • Surfactant: Polysorbate 80 (Tween® 80), Polysorbate 20, or Cremophor® EL.[17]

  • Co-surfactant/Co-solvent (Optional): Propylene glycol, Transcutol® P.[16]

  • Aqueous Phase: Deionized or purified water.

  • Equipment: High-shear homogenizer or ultrasonicator, magnetic stirrer, analytical balance, glassware.

Protocol 1: High-Energy Homogenization Method

This method uses mechanical force to break down large droplets into the nano-scale.

  • Preparation of Oil Phase: Accurately weigh the required amount of pentyl N-(1,3-thiazol-2-yl)carbamate and dissolve it completely in the selected oil phase (e.g., MCT oil) using a magnetic stirrer.

  • Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., Polysorbate 80) and any co-surfactant in the aqueous phase.

  • Formation of Coarse Emulsion: Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer to form a coarse, milky-white pre-emulsion.

  • Homogenization: Subject the coarse emulsion to high-energy homogenization using either:

    • Ultrasonication: Place the probe of the ultrasonicator into the pre-emulsion and process for 5-15 minutes in an ice bath to prevent overheating.[15]

    • High-Pressure Homogenization: Pass the pre-emulsion through the homogenizer for 3-5 cycles at a pressure of 15,000-20,000 psi.

  • Equilibration: Allow the resulting nanoemulsion to cool to room temperature. The final formulation should appear transparent or translucent.

Characterization and Quality Control
  • Particle Size and Polydispersity Index (PDI):

    • Method: Dynamic Light Scattering (DLS).[18][19]

    • Protocol: Dilute an aliquot of the nanoemulsion with deionized water to an appropriate concentration. Analyze using a DLS instrument (e.g., Malvern Zetasizer).

    • Acceptance Criteria: Mean droplet size < 200 nm; PDI < 0.3, indicating a narrow size distribution.[20]

  • Zeta Potential:

    • Method: Laser Doppler Velocimetry (integrated into most DLS systems).

    • Protocol: Use the same diluted sample as for DLS.

    • Acceptance Criteria: A value of ±30 mV or greater suggests good physical stability against droplet coalescence.

  • Encapsulation Efficiency (EE%) and Drug Loading (DL%):

    • Method: Centrifugation followed by HPLC analysis.

    • Protocol:

      • Place a known amount of nanoemulsion into a centrifugal filter unit (e.g., Amicon® Ultra with a suitable MWCO).

      • Centrifuge at high speed (e.g., 10,000 rpm for 30 min) to separate the aqueous phase (containing unencapsulated drug) from the oily droplets.

      • Quantify the amount of free drug in the aqueous filtrate using a validated HPLC method.

      • Calculate EE% and DL% using the following formulas:[20]

        • EE% = [(Total Drug - Free Drug) / Total Drug] * 100

        • DL% = [(Total Drug - Free Drug) / Total Weight of Oil and Surfactant] * 100

Strategy 2: Solid Lipid Nanoparticles (SLNs) for Controlled Release

Principle and Rationale

SLNs are colloidal carriers where the liquid lipid (oil) of an emulsion is replaced by a solid lipid at room and body temperature.[12][13] This solid matrix provides several advantages, including improved physical stability, protection of the encapsulated drug from chemical degradation, and the ability to control the drug release profile.[11][21]

Materials and Equipment
  • API: Pentyl N-(1,3-thiazol-2-yl)carbamate

  • Solid Lipid: Compritol® 888 ATO, glyceryl monostearate, or stearic acid.[12]

  • Surfactant: Poloxamer 188 (Pluronic® F68) or Polysorbate 80.[12]

  • Aqueous Phase: Deionized or purified water.

  • Equipment: Water bath, ultrasonicator or high-shear homogenizer, magnetic stirrer, analytical balance.

Protocol 2: Hot Homogenization followed by Ultrasonication

This is the most widely used method for SLN preparation.

  • Preparation of Lipid Melt: Melt the solid lipid (e.g., Compritol® 888 ATO) by heating it to 5-10°C above its melting point in a water bath. Dissolve the API in the molten lipid with gentle stirring.

  • Preparation of Aqueous Phase: Heat the aqueous phase containing the surfactant (e.g., Poloxamer 188) to the same temperature as the lipid melt.

  • Pre-emulsion Formation: Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring (e.g., 8,000 rpm) for 5-10 minutes to form a hot oil-in-water pre-emulsion.

  • Homogenization: Immediately homogenize the hot pre-emulsion using a probe ultrasonicator for 3-5 minutes. This reduces the droplet size to the nanometer range.

  • Nanoparticle Formation: Quickly transfer the resulting hot nanoemulsion to an ice bath and stir until cool. The rapid cooling causes the lipid to solidify, forming the SLNs.

Characterization and Quality Control
  • Particle Size, PDI, and Zeta Potential: Determined using DLS as described in section 2.4.

  • Encapsulation Efficiency (EE%) and Drug Loading (DL%): Determined as described in section 2.4.

  • Solid-State Characterization:

    • Method: Differential Scanning Calorimetry (DSC).

    • Protocol: Lyophilize the SLN dispersion to obtain a dry powder. Analyze the powder using a DSC instrument, scanning over a relevant temperature range (e.g., 25°C to 100°C).

    • Analysis: The absence or depression of the API's melting peak in the SLN thermogram, compared to the pure API, indicates that the drug is molecularly dispersed or in an amorphous state within the lipid matrix.[20]

Strategy 3: Amorphous Solid Dispersion (ASD) for Maximizing Solubility

Principle and Rationale

ASDs involve dispersing the drug in its non-crystalline, amorphous state within a hydrophilic polymer matrix.[14][22] The amorphous form has a higher free energy than the stable crystalline form, leading to a significant increase in apparent solubility—often by orders of magnitude.[4] The polymer serves two key roles: it stabilizes the amorphous drug in the solid state and can act as a precipitation inhibitor during dissolution, maintaining a supersaturated drug concentration in the GI tract to enhance absorption.[5][23]

Materials and Equipment
  • API: Pentyl N-(1,3-thiazol-2-yl)carbamate

  • Polymer: Hydroxypropyl methylcellulose acetate succinate (HPMCAS), polyvinylpyrrolidone/vinyl acetate (PVPVA, e.g., Kollidon® VA64), or Soluplus®.[14][23]

  • Solvent: A common volatile solvent that dissolves both the API and the polymer (e.g., acetone, methanol, or a mixture).

  • Equipment: Spray dryer, analytical balance, magnetic stirrer.

Protocol 3: Solvent Evaporation (Spray Drying) Method

Spray drying is a scalable, single-step process ideal for producing ASDs.[5][23]

  • Solution Preparation: Prepare a solution by dissolving the API and the chosen polymer (e.g., HPMCAS) in the selected solvent system. A typical drug loading is 10-40% w/w.

  • Spray Drying:

    • Set the spray dryer parameters: inlet temperature, atomization gas flow rate, and solution feed rate. These must be optimized for the specific solvent and formulation.

    • Pump the solution through the atomizer nozzle into the drying chamber. The hot drying gas rapidly evaporates the solvent.

    • The rapid solvent removal traps the drug in its amorphous state within the polymer matrix.

  • Product Collection: The resulting dry ASD powder is collected from the cyclone separator.

  • Secondary Drying: The collected powder should be further dried under vacuum at a moderate temperature (e.g., 40°C) for 12-24 hours to remove any residual solvent.

Characterization and Quality Control
  • Amorphous State Confirmation:

    • Method: DSC and Powder X-ray Diffraction (PXRD).

    • Protocol (DSC): Analyze the ASD powder as described in section 3.4. The absence of a sharp melting endotherm for the drug confirms its amorphous nature. A single glass transition temperature (Tg) indicates a miscible system.

    • Protocol (PXRD): Analyze the ASD powder using a PXRD instrument. The absence of sharp Bragg peaks (characteristic of crystalline material) and the presence of a broad "halo" pattern confirm the amorphous state.

  • Drug Content Uniformity:

    • Method: HPLC.

    • Protocol: Accurately weigh several samples of the ASD powder, dissolve them in a suitable solvent, and analyze the drug concentration by HPLC to ensure homogeneity.

  • In Vitro Dissolution Performance:

    • Method: USP Apparatus II (Paddle) dissolution test.

    • Protocol: Perform dissolution testing in a biorelevant medium (e.g., Fasted State Simulated Intestinal Fluid, FaSSIF). Compare the dissolution profile of the ASD to that of the pure crystalline API.

    • Acceptance Criteria: The ASD should demonstrate a significantly higher rate and extent of dissolution, ideally achieving a supersaturated state, compared to the crystalline drug.

Comparative Summary and Strategy Selection

Data Summary Table

The following table provides a framework for comparing the expected outcomes of the different formulation strategies.

Table 2: Comparative Summary of Formulation Strategies

ParameterNanoemulsionSolid Lipid Nanoparticle (SLN)Amorphous Solid Dispersion (ASD)
Physical Form Liquid (O/W dispersion)Liquid (Aqueous dispersion)Solid (Powder)
Typical Particle Size 20 - 200 nm50 - 500 nmN/A (formulated into tablets/capsules)
Mechanism of Action Presents drug in pre-dissolved stateEncapsulation in solid matrixCreates high-energy amorphous form
Drug Loading Low to ModerateLow to ModerateHigh
Release Profile RapidControlled / SustainedRapid (Supersaturating)
Manufacturing Process HomogenizationHot HomogenizationSpray Drying / HME
Key Advantage Excellent for rapid absorptionDrug protection, controlled releaseHighest potential solubility enhancement
Key Challenge Stability of liquid formPotential for drug expulsionPhysical stability (recrystallization)
Logic for Selection

The choice of formulation is a critical decision driven by the target product profile.

  • Choose Nanoemulsions when the primary goal is rapid onset of action and maximizing the extent of absorption for a low-dose compound. This is often suitable for early-stage development and preclinical studies.

  • Choose SLNs when drug protection from enzymatic or pH-based degradation is required, or when a sustained-release profile is desired to reduce dosing frequency or minimize peak-related side effects.

  • Choose ASDs when the required dose is high and a dramatic increase in solubility is necessary to achieve therapeutic exposure. This approach is highly scalable and suitable for commercial development of solid oral dosage forms like tablets and capsules.[5]

Visualization of Workflows

Overall Formulation Strategy Selection

G cluster_0 Drug Candidate Profile cluster_1 Target Product Profile (TPP) Analysis cluster_2 Formulation Strategy Selection API Pentyl N-(1,3-thiazol-2-yl)carbamate (BCS Class II) TPP Define TPP API->TPP Dose High or Low Dose? TPP->Dose Release Rapid or Controlled Release? Dose->Release NE Nanoemulsion Dose->NE Low ASD Amorphous Solid Dispersion Dose->ASD High Stability Chemical Stability Needs? Release->Stability Release->NE Rapid SLN Solid Lipid Nanoparticle Release->SLN Controlled Stability->SLN Protection Needed

Caption: Decision workflow for selecting a formulation strategy.

Nanoemulsion (High-Energy) Workflow

G A 1. Dissolve API in Oil Phase C 3. Mix to form Coarse Emulsion A->C B 2. Dissolve Surfactant in Aqueous Phase B->C D 4. High-Energy Homogenization C->D E 5. Characterize: Size, PDI, EE% D->E

Caption: Workflow for Nanoemulsion preparation.

Solid Lipid Nanoparticle (Hot Homogenization) Workflow

G A 1. Melt Lipid & Dissolve API (Hot) C 3. Form Hot Pre-emulsion A->C B 2. Prepare Hot Aqueous Surfactant Phase B->C D 4. Homogenize (Hot) C->D E 5. Cool Rapidly in Ice Bath D->E F 6. Characterize: Size, PDI, DSC E->F G A 1. Dissolve API & Polymer in Solvent B 2. Spray Dry (Rapid Evaporation) A->B C 3. Collect Powder from Cyclone B->C D 4. Secondary Vacuum Drying C->D E 5. Characterize: PXRD, DSC, Dissolution D->E

Caption: Workflow for Amorphous Solid Dispersion preparation.

References

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 2(6), 1347-1356. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGat4IGwvRGJQMKc5eYuuvcfV63YxMAzrK5oIsORmexSjZAiPXKDklp2cR_sLWpBUnIPJ3tRwMGak94DW-HOwcr3Dl2FpQHhVFQdD3kbd8vteb_IWtfcnALydgJR3twWIrIVAPw_Pnz28I7mwlUmHRY3pYQRK5oJ3t-EvW4Gk7o94FV4KCBp4QcEg==]
  • Patel, D. R., & Patel, M. M. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [URL: https://www.hilarispublisher.com/open-access/innovative-formulation-strategies-for-enhancing-oral-bioavailability-of-poorly-soluble-drugs.pdf]
  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [URL: https://www.worldpharmatoday.
  • Gaware, V. M. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma. [URL: https://www.contractpharma.
  • Al-kasas, A., & Al-kassas, R. (2020). Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. Journal of Pharmacy and Pharmacology, 72(12), 1645-1663. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7754388/]
  • Shaikh, J., & Ankola, D. D. (2009). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2011, 819384. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3195042/]
  • Mishra, V., Bansal, K. K., & Verma, A. (2020). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Materials Today: Proceedings, 31, 318-324. [URL: https://www.sciencedirect.com/science/article/pii/S221478532031122X]
  • Mukherjee, S., Ray, S., & Thakur, R. S. (2009). Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System. Indian Journal of Pharmaceutical Sciences, 71(4), 349-358. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2865805/]
  • Yener, G., & Gonullu, U. (2013). Preparation and investigation of solid lipid nanoparticles for drug delivery. Avesis. [URL: https://avesis.marmara.edu.tr/rapor/338941f1-3444-469b-b0b2-c07a3892534a.pdf]
  • Formulating Amorphous Solid Dispersions: Bridging Particle Engineering and Formulation. (2016). American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.
  • Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. (2024). MDPI. [URL: https://www.mdpi.com/1999-4923/16/12/1912]
  • Preparation Of Nanoemulsion to Enhance Delivery of Hydrophobic Drugs. (2025). Preprints. [URL: https://www.preprints.org/manuscript/202412.0298/v1]
  • Amorphous Solid Dispersions for Bioavailability Enhancement. (2023). Contract Pharma. [URL: https://www.contractpharma.com/issues/2023-03-01/view_features/amorphous-solid-dispersions-for-bioavailability-enhancement/]
  • Solid Lipid Nanoparticles (SLNs): A Novel Formulation in Drug Delivery System. (2023). Journal of Drug Delivery and Therapeutics. [URL: https://jddtonline.info/index.php/jddt/article/view/5980]
  • Solid Dispersion Technology. (n.d.). Lonza. [URL: https://www.lonza.com/dosage-forms-and-delivery-systems/solid-dispersion-technology]
  • Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. (2020). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7332993/]
  • Nanoemulsions for the Encapsulation of Hydrophobic Actives. (2021). MDPI. [URL: https://www.mdpi.com/2079-4991/11/6/1498]
  • Common Characterization Techniques for Amorphous Solid Dispersions. (2021). ResearchGate. [URL: https://www.researchgate.net/publication/351664188_Common_Characterization_Techniques_for_Amorphous_Solid_Dispersions]
  • Review on: Methodology of Nanoemulsion Formulation. (2021). International Journal of Scientific Research and Engineering Trends. [URL: https://ijsret.com/wp-content/uploads/2021/05/IJSRET_V7_issue3_336.pdf]
  • Development and Study of Nanoemulsions and Nanoemulsion-Based Hydrogels for the Encapsulation of Lipophilic Compounds. (2020). Pharma Excipients. [URL: https://www.pharmaexcipients.com/news/nanoemulsions-hydrogels-lipophilic-compounds/]
  • Pentyl carbamate. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.
  • Characterization of Drug Delivery Particles in Pharmaceutical Disperse Systems. (2021). Systematic Reviews in Pharmacy. [URL: https://www.sysrevpharm.org/articles/characterization-of-drug-delivery-particles-in-pharmaceutical-disperse-systems.pdf]
  • Particle characterisation in drug delivery. (2014). European Pharmaceutical Review. [URL: https://www.europeanpharmaceuticalreview.
  • Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence. (2022). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9032219/]
  • Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations. (n.d.). Lab Manager. [URL: https://www.labmanager.
  • Structural Characterization Study of a Lipid Nanocapsule Formulation Intended for Drug Delivery Applications Using Small-Angle Scattering Techniques. (2022). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.1c00994]
  • Phenyl N-(1,3-thiazol-2-yl)carbamate. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4569. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960010/]
  • TERT-BUTYL N-[5-(TOSYLOXY)PENTYL]CARBAMATE. (n.d.). CymitQuimica. [URL: https://www.cymitquimica.com/cas/118811-34-0]
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9458925/]
  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (2025). ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.4c09018]
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [URL: https://www.mdpi.com/1420-3049/27/13/4030]
  • Coprocessed Excipients for Orally Disintegrating Dosage Form. (2012). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [URL: https://www.rroij.
  • Solubilizing Excipients in Oral and Injectable Formulations. (2003). Pharmaceutical Research. [URL: https://link.springer.com/article/10.1023/B:PHAM.0000016235.32371.35]
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [URL: https://www.fabad.org.tr/index.php/jps/article/view/100]
  • Excipients in Drug Delivery. (2011). Contract Pharma. [URL: https://www.contractpharma.
  • ethyl N-tert-butyl-N-(1,3-thiazol-2-yl)carbamate. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/146033108]
  • Oral pharmaceutical composition comprising carbamate compound and preparation method therefor. (2021). Google Patents. [URL: https://patents.google.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2018). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6264355/]
  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (n.d.). MDPI. [URL: https://sciforum.net/paper/view/16281]
  • tert-butyl N-[5-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate. (n.d.). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/pbk/pbkh9aa73cc0]
  • TIZOXANIDE CARBAMATE AND PHARMACEUTICAL USE THEREOF. (2016). European Patent Office. [URL: https://data.epo.org/publication-server/document?i=EP3006431A1&pn=EP3006431&ki=A1&cc=EP]
  • Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science. [URL: https://www.benthamscience.com/article/122045/]
  • PHARMACOLOGICAL AND PHYSICO-CHEMICAL PROPERTIES OF COMPOSITIONS BASED ON BIOSURFACTANTS AND N-CONTAINING HETEROCYCLIC DERIVATIVE. (n.d.). Unknown Source. [URL: https://repo.bsmu.by/bitstream/handle/BSMU/32777/2021-224-225.pdf?sequence=1&isAllowed=y]
  • Natural pentafuranosylnucleos(t)ides and their analogs: structure, functions, synthesis, and perspective of medical application. (n.d.). Unknown Source. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7485303/]

Sources

Application

Application Notes &amp; Protocols: A Framework for Establishing In Vivo Dosing of Novel Thiazolyl Carbamates

Disclaimer: No specific preclinical data, dosing guidelines, or established protocols for Pentyl N-(1,3-thiazol-2-yl)carbamate were found in publicly available scientific literature as of the date of this document. The f...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific preclinical data, dosing guidelines, or established protocols for Pentyl N-(1,3-thiazol-2-yl)carbamate were found in publicly available scientific literature as of the date of this document. The following application note is therefore presented as a guiding framework based on the known mechanism of the carbamate class of compounds and established principles of preclinical toxicology and pharmacology. It is intended to provide researchers with a scientifically rigorous strategy for determining appropriate dosing regimens for novel, uncharacterized compounds of this class.

Introduction and Mechanistic Background

Pentyl N-(1,3-thiazol-2-yl)carbamate belongs to the carbamate class of compounds. Carbamates are widely recognized for their activity as cholinesterase inhibitors.[1][2][3] The core mechanism involves the reversible carbamylation of the acetylcholinesterase (AChE) enzyme.[2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) at cholinergic synapses, resulting in overstimulation of both muscarinic and nicotinic receptors.[2][3]

Understanding this mechanism is paramount as it directly predicts the potential therapeutic effects and, critically, the dose-limiting toxicities. The expected physiological responses include increased salivation, lacrimation, urination, defecation (SLUD), as well as potential for muscle tremors, convulsions, and respiratory depression at higher doses.[2] The reversibility of AChE binding by carbamates typically results in a shorter duration of action compared to organophosphates.[2][3]

The thiazole moiety is a common heterocyclic structure in medicinal chemistry, known to modulate a compound's physicochemical properties and target interactions.[4][5][6] The specific combination of a pentyl carbamate with a thiazole ring necessitates a systematic de novo evaluation of its unique pharmacokinetic and pharmacodynamic profile.

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptor (Muscarinic/Nicotinic) ACh->Receptor Binds & Activates Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Carbamylated_AChE Carbamylated AChE (Inactive) Physiological\nResponse Physiological Response Receptor->Physiological\nResponse Carbamate Pentyl N-(1,3-thiazol-2-yl)carbamate Carbamate->AChE Inhibits

Figure 1: Mechanism of Action. General signaling pathway showing carbamate inhibition of acetylcholinesterase (AChE), leading to acetylcholine (ACh) accumulation and receptor stimulation.

Proposed Experimental Workflow for Dose Establishment

A tiered, systematic approach is essential for safely and effectively establishing dosing guidelines for a novel compound. This workflow is designed to move from broad toxicity assessments to refined therapeutic dose-finding, generating critical data at each stage to inform the next.

Dosing_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Pharmacokinetics & Dose Ranging cluster_2 Phase 3: Efficacy Modeling A In Vitro AChE Inhibition Assay B Acute Toxicity Study (e.g., Up-and-Down Procedure) A->B Provides potency estimate C Single-Dose Pharmacokinetics (PK) B->C Establishes MTD & safe dose range for PK D Dose Range-Finding (DRF) Study C->D Informs dose selection & sampling times E Pharmacodynamic (PD) / Efficacy Studies D->E Defines non-toxic dose range for efficacy testing

Figure 2: Experimental Workflow. A logical progression for establishing in vivo dosing, from initial toxicity and PK assessments to efficacy studies.

Protocols for Key Experiments

The following sections provide template protocols. Researchers must adapt these based on institutional IACUC guidelines, the specific animal model, and the intended therapeutic application.

Protocol: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination

Objective: To determine the single-dose toxicity profile and identify the Maximum Tolerated Dose (MTD), defined as the highest dose that does not produce life-threatening toxicity or more than a 10% reduction in body weight.

Rationale: This is the foundational in vivo experiment. It establishes the upper safety limit for dosing and informs the dose levels for all subsequent studies. An up-and-down procedure (UDP) or similar method is preferred to minimize animal usage.

Materials:

  • Pentyl N-(1,3-thiazol-2-yl)carbamate

  • Vehicle (e.g., 0.5% methylcellulose in sterile water, corn oil)

  • Rodents (e.g., Sprague-Dawley rats or CD-1 mice, single sex to start, typically female)

  • Standard caging and husbandry supplies

  • Dosing apparatus (e.g., oral gavage needles, syringes)

  • Calibrated scale

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate animals to the facility for a minimum of 5-7 days before dosing.

  • Dose Preparation: Prepare a stock solution of the test compound in the chosen vehicle. Ensure homogeneity. Prepare serial dilutions as needed.

  • Initial Dose Selection: Based on in vitro data or data from structurally similar carbamates, select a starting dose. A common starting point is 100-300 mg/kg, but this should be adjusted based on any available information.

  • Dosing Procedure (Up-and-Down Method): a. Dose a single animal via the intended clinical route (e.g., oral gavage, PO, or intraperitoneal, IP). b. Observe the animal intensively for the first 4 hours, then periodically for up to 14 days. c. If the animal survives: The next animal is dosed at a higher level (e.g., a 1.5-2.0x dose increment). d. If the animal displays severe toxicity or dies: The next animal is dosed at a lower level (e.g., a 1.5-2.0x dose decrement). e. Continue this process for a predetermined number of animals (e.g., 5-7 animals).

  • Observations: Record all clinical signs of toxicity. Pay close attention to cholinergic signs: salivation, tremors, ataxia, lacrimation, diarrhea, and changes in respiration. Record body weights daily for 14 days.

  • Data Analysis: The MTD is determined from the pattern of survivals and deaths. Statistical software can be used to calculate an estimated LD50.

Table 1: Example Data Collection for Acute Toxicity Study

Dose (mg/kg, PO) Animal ID Outcome (24h) Clinical Signs Observed (0-4h) Body Weight Change (Day 7)
100 F-01 Survived Mild salivation +2%
150 F-02 Survived Moderate salivation, slight tremor -1%
225 F-03 Survived Pronounced tremor, ataxia -8%
340 F-04 Died Severe convulsions, respiratory distress N/A

| 225 | F-05 | Survived | Pronounced tremor, ataxia | -7% |

This table presents hypothetical data for illustrative purposes.

Protocol: Single-Dose Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single administration. Key parameters to determine are Cmax (peak concentration), Tmax (time to peak), AUC (Area Under the Curve), and half-life (t½).

Rationale: PK data are essential for designing rational dosing schedules. Understanding how quickly the compound is absorbed and eliminated helps determine how frequently it needs to be administered to maintain a therapeutic concentration.[7]

Materials:

  • Cannulated rodents (e.g., jugular vein cannulated rats) to allow for serial blood sampling.

  • Test compound and vehicle.

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes).

  • Analytical equipment (LC-MS/MS or similar) for quantifying the compound in plasma.

Step-by-Step Methodology:

  • Dose Selection: Choose 2-3 dose levels based on the MTD study. A common approach is to use doses such as MTD/10, MTD/3, and MTD/2.

  • Animal Dosing: Administer the compound to cannulated animals (n=3-5 per group) via the intended route (e.g., PO) and a parallel group via intravenous (IV) injection to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples at predetermined time points. For an oral dose, a typical schedule might be: 0 (pre-dose), 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, and 24h.

  • Plasma Preparation: Immediately process blood samples to separate plasma. Store frozen (-80°C) until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound (and any known metabolites, if applicable) in the plasma samples using a validated analytical method like LC-MS/MS.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) and calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters to be Determined

Parameter Description Importance
Cmax Maximum observed plasma concentration Relates to efficacy and acute toxicity
Tmax Time at which Cmax is reached Indicates rate of absorption
AUC (0-inf) Total drug exposure over time Represents overall bioavailability
Elimination half-life Determines dosing interval

| F% | Bioavailability (Oral vs. IV) | Fraction of dose reaching systemic circulation |

Protocol: Dose Range-Finding (DRF) and Efficacy Studies

Objective: To identify a range of doses that are well-tolerated upon repeated administration and to evaluate the dose-response relationship in a relevant animal model of disease.

Rationale: This phase bridges the gap between safety and efficacy. The DRF study ensures that doses selected for larger, resource-intensive efficacy studies are both safe and likely to show a biological effect.

Step-by-Step Methodology:

  • Dose Selection: Based on PK and MTD data, select 3-5 dose levels for a repeat-dose tolerability study (e.g., 7-14 days of daily dosing). The highest dose should be at or near the MTD.

  • Tolerability Study: Administer the compound daily and monitor animals for clinical signs, body weight changes, and changes in food/water intake. At the end of the study, conduct necropsy and consider histopathology of key organs (liver, kidney, etc.).

  • Efficacy Study Design: a. Select the appropriate animal model for the therapeutic indication. b. Based on the tolerability study, select 3-4 well-tolerated doses that bracket the expected efficacious concentration (based on in vitro data and PK). c. Include a vehicle control group and a positive control (standard-of-care) group. d. Administer the compound according to the schedule determined from PK data (e.g., once or twice daily). e. Measure the relevant pharmacodynamic/efficacy endpoints at appropriate times.

  • Data Analysis: Analyze the dose-response relationship using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the effective dose (ED50).

Conclusion and Best Practices

The successful establishment of a dosing regimen for a novel compound like Pentyl N-(1,3-thiazol-2-yl)carbamate is contingent on a methodical, data-driven approach. The framework provided here outlines a standard path from initial safety assessment to efficacy testing. Key considerations for success include:

  • Vehicle Selection: Ensure the compound is stable and soluble in the chosen vehicle. Run a vehicle-only toxicity control.

  • Route of Administration: The chosen route should align with the intended clinical application.

  • Species Selection: Justify the choice of animal model based on metabolic and physiological similarities to humans, where known.

  • Regulatory Compliance: All animal studies must be conducted under an approved protocol from an Institutional Animal Care and Use Committee (IACUC) and in compliance with relevant national guidelines.

By following these protocols and principles, researchers can generate the robust, high-quality data necessary to confidently advance novel therapeutic candidates through the preclinical development pipeline.

References

  • Phenyl N-(1,3-thiazol-2-yl)carbamate. (n.d.). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • Sun, N.-B., Jin, J.-Z., Lei, C., & He, F.-Y. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. Retrieved February 18, 2026, from [Link]

  • Intoxication with carbamate insecticides and toxicological risk to animals. (2022). CABI Digital Library. Retrieved February 18, 2026, from [Link]

  • Formulary for Laboratory Animals. (n.d.). University of Georgia Research. Retrieved February 18, 2026, from [Link]

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (2025). MDPI. Retrieved February 18, 2026, from [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2013). ResearchGate. Retrieved February 18, 2026, from [Link]

  • FORMULARY FOR COMMONLY USED DRUGS IN RESEARCH ANIMALS. (n.d.). University of New South Wales. Retrieved February 18, 2026, from [Link]

  • Alheety, K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. Retrieved February 18, 2026, from [Link]

  • Houston, J. B., Upshall, D. G., & Bridges, J. W. (1975). Pharmacokinetics and metabolism of two carbamate insecticides, carbaryl and landrin, in the rat. Xenobiotica. Retrieved February 18, 2026, from [Link]

  • Organophosphorus agents. (2020). LITFL. Retrieved February 18, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

degradation pathways of pentyl N-(1,3-thiazol-2-yl)carbamate

Welcome to the Stability & Degradation Technical Support Center. Subject: Pentyl N-(1,3-thiazol-2-yl)carbamate Role: Senior Application Scientist Status: Operational Executive Summary You are likely working with this com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Stability & Degradation Technical Support Center.

Subject: Pentyl N-(1,3-thiazol-2-yl)carbamate Role: Senior Application Scientist Status: Operational

Executive Summary

You are likely working with this compound as a lipophilic prodrug moiety, a fungicide intermediate, or a kinase inhibitor scaffold. While the pentyl carbamate tail provides excellent lipophilicity for membrane permeability, the N-(1,3-thiazol-2-yl) core introduces specific electronic vulnerabilities.

This guide moves beyond generic advice. We analyze the specific push-pull electronic effects between the electron-withdrawing thiazole ring and the carbamate linker that drive degradation.

Module 1: Hydrolytic Instability (The "Ghost" Peak)

User Symptom:

"I observe a growing polar impurity (RRT ~0.2) in my stability samples, especially in basic buffers or plasma. The mass balance is dropping."

The Root Cause: E1cB-like Elimination Unlike aliphatic carbamates, N-heteroaryl carbamates are significantly more acidic at the N-H position. The thiazole ring acts as an electron sink, stabilizing the nitrogen anion.

  • Mechanism: Under neutral-to-basic conditions (pH > 7), the N-H proton is abstracted. This triggers an elimination mechanism (E1cB) releasing the 2-aminothiazole (the polar impurity) and an unstable pentyl carbonate intermediate, which rapidly decarboxylates to 1-pentanol .

  • The "Ghost" Mass: You will lose mass balance because 1-pentanol is volatile and often invisible in standard UV detection (254 nm), and CO₂ off-gasses.

Troubleshooting Protocol:

ParameterDiagnostic StepExpected Result (if unstable)
pH Stress Incubate 10 µM sample in pH 9.0 buffer (borate) for 4h @ 37°C.>10% conversion to 2-aminothiazole (

~101).
Temp Stress Incubate in pH 7.4 PBS at 60°C for 24h.Moderate degradation. (Arrhenius kinetics apply).
Identification Check UV spectrum of the impurity.Impurity should match 2-aminothiazole (

~260 nm).

Visualization: Hydrolysis Pathway

Hydrolysis Parent Pentyl N-(thiazol-2-yl)carbamate Inter [Isocyanate Intermediate] Parent->Inter OH- / -H+ (E1cB) Prod1 2-Aminothiazole (Polar Impurity) Inter->Prod1 Rapid Cleavage Prod2 1-Pentanol + CO2 (Silent Loss) Inter->Prod2 + H2O

Figure 1: Base-catalyzed hydrolysis mechanism driven by the acidity of the thiazole-linked nitrogen.

Module 2: Oxidative Stress (The "Yellowing" Effect)

User Symptom:

"My solid sample is turning yellow/orange over time. LC-MS shows small peaks at M+16 and M+32."

The Root Cause: Sulfur Oxidation The sulfur atom in the 1,3-thiazole ring is a nucleophilic soft center. It is susceptible to oxidation by atmospheric oxygen (slowly) or peroxides (rapidly) found in excipients (e.g., PEG, Tween) or aged solvents.

  • Pathway: Formation of Thiazole S-oxide (Sulfoxide) and Thiazole S,S-dioxide (Sulfone).

  • N-Oxidation: Less likely than S-oxidation for thiazoles, but possible under forcing conditions.

Troubleshooting Protocol:

  • Peroxide Challenge: Spike sample with 0.3% H₂O₂ in acetonitrile.

    • Result: Immediate appearance of M+16 peak confirms sulfur sensitivity.

  • Excipient Screening: If formulating, test excipient peroxide levels. Use antioxidants (e.g., BHT, sodium metabisulfite) if M+16 is observed.

Visualization: Oxidative Divergence

Figure 2: Stepwise oxidation of the thiazole sulfur leading to ring destabilization.

Module 3: Analytical Artifacts (The "Diluent" Trap)

User Symptom:

"I see an impurity in my LC-MS chromatogram that elutes earlier than the parent. Its mass corresponds to the Methyl or Ethyl analog."

The Root Cause: Transesterification Carbamates can undergo transesterification in alcoholic solvents. If you dissolve your pentyl carbamate in Methanol (MeOH) or Ethanol (EtOH), especially if the solution is slightly acidic or basic, the pentyl group will exchange with the solvent alkyl group.

  • Reaction: Pentyl-Carbamate + MeOH

    
     Methyl-Carbamate + Pentanol.
    
  • Artifact: This is not a process impurity; it is being generated in your HPLC vial.

The Fix:

  • Switch Diluents: Use Acetonitrile (ACN) / Water mixtures. Avoid primary alcohols in the sample diluent.

  • Check pH: Ensure the diluent is neutral.

FAQ: Frequently Asked Questions

Q: Is this molecule light sensitive? A: Yes. Thiazoles absorb in the UV range. High-intensity light can cause radical cleavage of the N-C bond or photo-oxidation of the sulfur. Store in amber vials.

Q: Why does the pentyl chain matter? A: The pentyl chain is hydrophobic. While it doesn't chemically degrade easily, it causes the molecule to stick to plastic surfaces (pipette tips, well plates). If you see low recovery but no degradation products, check for non-specific binding (adsorption) to your labware.

Q: Can I use DMSO as a stock solvent? A: Yes, but be cautious. DMSO can act as a mild oxidant (Swern-like conditions) if heated or if acid chlorides are present. Store DMSO stocks at -20°C or -80°C to prevent slow S-oxidation.

References

  • Mechanism of Carbamate Hydrolysis

    • Williams, A. (1972). Elimination-addition mechanisms of acyl group transfer: the hydrolysis and synthesis of carbamates. Journal of the American Chemical Society.[1]

    • Context: Establishes the E1cB mechanism for N-substituted carbam
  • Thiazole Ring Oxidation

    • Mitchell, D., et al. (2018).[2] Oxidative Ring-Opening of Benzothiazole Derivatives. Canadian Journal of Chemistry.[2]

    • Context: Details the susceptibility of thiazole sulfur to oxid
  • Photostability of Carbamates

    • Bhattacharjee, A., et al. (2012).
    • Context: Describes photolytic cleavage pathways relevant to carbam
  • Transesterification in Analytical Methods

    • Tundo, P., et al. (2010). Formation of Hindered Carbamate via Transesterification.
    • Context: Explains the kinetics of exchanging alkoxy groups in alcoholic solvents.

Sources

Optimization

Technical Support Center: Purification of Pentyl N-(1,3-thiazol-2-yl)carbamate

Topic: Purification of pentyl N-(1,3-thiazol-2-yl)carbamate from reaction byproducts Ticket ID: CHEM-PUR-8821 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of pentyl N-(1,3-thiazol-2-yl)carbamate from reaction byproducts Ticket ID: CHEM-PUR-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Diagnostic Triage: Understanding Your Impurity Profile

Before initiating purification, it is critical to identify the specific nature of your crude mixture. The synthesis of pentyl N-(1,3-thiazol-2-yl)carbamate (typically via the reaction of 2-aminothiazole with pentyl chloroformate) generates a predictable set of byproducts.

The "Basicity Switch" Principle: The most effective purification strategy leverages the difference in basicity between the starting material and the product.

  • 2-Aminothiazole (Starting Material): The ring nitrogen is moderately basic (

    
    ). It will protonate and dissolve in dilute aqueous acid.
    
  • Target Carbamate: The electron-withdrawing carbonyl group delocalizes the nitrogen lone pair, significantly reducing the basicity of the thiazole ring. It remains neutral (and organic-soluble) in dilute acid.

Common Impurity Table
ComponentNatureOriginSolubility ProfileRemoval Strategy
Target Carbamate Neutral / Weakly AcidicProductSoluble in EtOAc, DCM, hot EtOH.N/A
2-Aminothiazole Basic (

)
Unreacted Start MaterialSoluble in water (low pH), alcohols.Acidic Wash (HCl)
Pentanol Neutral / LipophilicHydrolysis of ChloroformateSoluble in organics.High Vacuum / Recrystallization
Pyridinium HCl Ionic SaltBase Catalyst ByproductWater soluble.Aqueous Wash
Bis-carbamate NeutralOver-acylation (Side Rxn)Soluble in organics.Recrystallization / Column

The Golden Path: Standard Purification Protocol

This workflow assumes a standard scale (1g – 50g) synthesis.

Phase A: Workup & Chemical Washing (The "Basicity Switch")

Objective: Remove unreacted 2-aminothiazole and ionic salts without chromatography.

  • Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Acid Wash (Critical Step):

    • Wash the organic layer twice with 0.5 M HCl .

    • Mechanism:[1][2][3][4] This converts unreacted 2-aminothiazole into its water-soluble hydrochloride salt, partitioning it into the aqueous layer.

    • Caution: Do not use concentrated acid or heat, as this may hydrolyze the carbamate bond.

  • Neutralization: Wash the organic layer with Saturated NaHCO₃ (to remove trace acid) followed by Brine.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Phase B: Recrystallization (Polishing)

The pentyl chain adds lipophilicity, which may cause the product to "oil out" rather than crystallize if the solvent is too polar.

  • Preferred Solvent System: Hexane / Ethyl Acetate (Gradient) or Ethanol / Water.

  • Protocol:

    • Dissolve crude solid in minimal hot Ethyl Acetate .

    • Slowly add hot Hexane until persistent cloudiness appears.

    • Allow to cool to room temperature slowly (insulate flask with foil).

    • Cool to 4°C. Filter solids and wash with cold Hexane.

Visualization: Purification Logic Flow

The following diagram illustrates the decision-making process for the workup and purification of the target carbamate.

PurificationFlow Start Crude Reaction Mixture SolventCheck Is reaction solvent water-miscible (e.g., THF, Pyridine)? Start->SolventCheck Evap Evaporate Solvent SolventCheck->Evap Yes AcidWash Wash with 0.5M HCl (Removes 2-Aminothiazole) SolventCheck->AcidWash No (e.g., DCM) Redissolve Redissolve in EtOAc Evap->Redissolve Redissolve->AcidWash BaseWash Wash with Sat. NaHCO3 (Removes Acid/Phenols) AcidWash->BaseWash Organic Layer DryConc Dry (Na2SO4) & Concentrate BaseWash->DryConc StateCheck Physical State? DryConc->StateCheck Solid Solid Product StateCheck->Solid Crystalline Oil Oily Residue StateCheck->Oil Viscous Liquid Recryst Recrystallize: Hexane/EtOAc Solid->Recryst Triturate Triturate with Cold Pentane/Hexane Oil->Triturate Final Pure Pentyl N-(1,3-thiazol-2-yl)carbamate Recryst->Final Triturate->Solid Solidifies Triturate->Oil Remains Oil (Check Pentanol)

Caption: Logical workflow for the isolation of thiazolyl carbamates, highlighting the critical acid wash step for amine removal.

Advanced Troubleshooting & FAQs

Q1: My product is coming out as a sticky oil instead of a solid. How do I fix this?

  • Diagnosis: The pentyl chain increases rotational freedom and lipophilicity, lowering the melting point. Impurities like pentanol (from chloroformate hydrolysis) act as plasticizers, preventing crystallization.

  • Solution (Trituration):

    • Place the oil under high vacuum (<1 mbar) for 4 hours to remove pentanol.

    • Add a small volume of cold pentane or hexane .

    • Scratch the side of the flask with a glass rod to induce nucleation.

    • If it remains an oil, seed with a crystal from a previous batch or cool to -20°C.

Q2: I see a spot trailing on my TLC plate that overlaps with my product.

  • Diagnosis: This is likely the unreacted 2-aminothiazole. Amines often streak on silica due to hydrogen bonding with silanols.

  • Solution:

    • TLC Modification: Add 1% Triethylamine (Et3N) to your TLC elution solvent. This tightens the amine spot.

    • Purification: If the acid wash (Phase A) failed, use column chromatography with silica pre-washed with 1% Et3N in Hexane.

Q3: Can I use Ethanol for recrystallization?

  • Analysis: Yes, but be cautious. Thiazolyl carbamates can undergo transesterification if heated for prolonged periods in alcohols, especially if trace acid/base is present.

  • Recommendation: Use Ethanol/Water only if the Hexane/EtOAc method fails. Ensure the solution is neutral before heating.

Q4: I suspect I have the "Bis-acylated" impurity. How do I remove it?

  • Mechanism: Sometimes the ring nitrogen also reacts with the chloroformate.

  • Solution: The bis-carbamate is much less stable than the target mono-carbamate. Stir the crude mixture in saturated aqueous Na₂CO₃ with a small amount of MeOH for 1 hour at room temperature. This selectively hydrolyzes the unstable ring-nitrogen carbamate back to the desired product.

References

  • Synthesis and Biological Evaluation of Thiazole Carbamates

    • Source: Journal of Medicinal Chemistry (General reference for thiazole carbam
    • Context: Establishes the stability profile of N-(thiazol-2-yl)carbamates and the pKa differential used in the acid wash step.
    • URL: (Search query: "thiazol-2-yl carbamate synthesis")

  • Purification of Heterocyclic Amines

    • Source: BenchChem Technical Protocols.
    • Context: Protocols for removing 2-aminothiazole using acidic extraction.
    • URL:

  • Crystallization Strategies for Lipophilic Carbamates

    • Source: University of Rochester, Department of Chemistry.
    • Context: Solvent selection for compounds with alkyl chains (pentyl group) to prevent oiling out.
    • URL:

  • pKa Values of Heterocycles

    • Source: Evans pKa Table (Harvard).
    • Context: Validates the pKa of 2-aminothiazole (~5.39) vs.
    • URL:

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Thiazole Carbamate Formation

Welcome to the technical support guide for the synthesis of thiazole carbamates. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of thiazole carbamates. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important chemical scaffold. Thiazole carbamates are integral to numerous pharmacologically active molecules, and their efficient synthesis is a common objective in drug discovery.[1][2]

This guide moves beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the chemical principles that govern success.

Section 1: Foundational Principles & Reaction Mechanism
Why is the 2-Aminothiazole Moiety a Tricky Nucleophile?

Understanding the electronic nature of 2-aminothiazole is the first step to mastering this reaction. The exocyclic amino group, which serves as our nucleophile, is significantly less reactive than a typical primary amine. This is due to the participation of its lone pair of electrons in the resonance of the aromatic thiazole ring.[3] This delocalization reduces the electron density on the nitrogen, thereby decreasing its nucleophilicity.[3] Consequently, forcing conditions or careful selection of reagents is often necessary to achieve efficient acylation.

General Reaction Mechanism

The formation of a thiazole carbamate from a 2-aminothiazole and a chloroformate is a classic nucleophilic acyl substitution reaction. A base is required to deprotonate the resulting ammonium salt and neutralize the HCl byproduct, driving the reaction to completion.

Caption: General mechanism for thiazole carbamate formation.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of thiazole carbamates in a practical Q&A format.

Troubleshooting Workflow Start Reaction Issue Identified LowYield Low or No Yield Start->LowYield SideProducts Multiple Spots on TLC (Side Products) Start->SideProducts Purification Purification Issues Start->Purification LY_CheckSM Q: Are starting materials pure & dry? LowYield->LY_CheckSM LY_CheckReagents Q: Is the chloroformate fresh? Is the base appropriate? LowYield->LY_CheckReagents LY_Optimize Q: Have reaction conditions been optimized? LowYield->LY_Optimize SP_Isomer Q: Is N-acylation vs. ring-acylation confirmed? SideProducts->SP_Isomer SP_BisCarbamate Q: Is di-acylation possible? SideProducts->SP_BisCarbamate SP_Degradation Q: Is the thiazole ring stable to the conditions? SideProducts->SP_Degradation P_Solubility Q: Is the product soluble in common solvents? Purification->P_Solubility P_Chromatography Q: Does the product streak on silica gel? Purification->P_Chromatography Sol_Dry Action: Dry solvents/reagents. Verify SM by NMR/MS. LY_CheckSM->Sol_Dry Sol_Reagents Action: Use fresh chloroformate. Switch to a non-nucleophilic base. LY_CheckReagents->Sol_Reagents Sol_Optimize Action: Increase temperature. Screen solvents. Increase reaction time. LY_Optimize->Sol_Optimize Sol_Structure Action: Confirm structure by 2D NMR. Use milder base/conditions. SP_Isomer->Sol_Structure Sol_Stoich Action: Use 1.0-1.1 eq. of chloroformate. SP_BisCarbamate->Sol_Stoich Sol_Stability Action: Lower temperature. Avoid strongly acidic/basic workup. SP_Degradation->Sol_Stability Sol_P_Sol Action: Test a wider range of solvents. Consider trituration or crystallization. P_Solubility->Sol_P_Sol Sol_P_Chrom Action: Add 0.5-1% base (e.g., TEA) to eluent. Consider alternative media (Alumina, C18). P_Chromatography->Sol_P_Chrom

Caption: A decision tree for troubleshooting common experimental issues.

Problem: Low or No Product Formation

Q1: My reaction shows only starting material, even after extended time. What's the likely cause?

A1: This is a classic reactivity issue.

  • Insufficient Thermal Energy: Due to the reduced nucleophilicity of 2-aminothiazole, room temperature reactions can be sluggish.[3] Heating the reaction is often necessary. A good starting point is 50-80 °C.[4][5] Some syntheses are even performed at reflux.[3]

  • Inappropriate Base: If you are using a bulky or weak base, it may not be effective at scavenging the generated HCl, leading to the protonation of the 2-aminothiazole starting material. This positively charged species is no longer nucleophilic, stalling the reaction.

  • Reagent Decomposition: Alkyl chloroformates are sensitive to moisture and can hydrolyze over time. Ensure you are using a fresh bottle or a recently purchased reagent.

Q2: I'm seeing a low yield (~20-30%) with some starting material remaining. How can I push the reaction to completion?

A2: This indicates your conditions are viable but suboptimal.

  • Increase Reactant Equivalents: While not always ideal, a modest excess of the chloroformate (e.g., 1.2 equivalents) can sometimes improve conversion. However, be aware this can complicate purification.

  • Solvent Choice: The solvent can dramatically influence reaction rates. Aprotic polar solvents like DMF or THF are common choices. If solubility is an issue, consider chlorinated solvents like chloroform or DCM.[3] A solvent screen is a valuable optimization step.

  • Base Strength: A stronger, non-nucleophilic base might be required. If you are using pyridine, consider switching to triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

Problem: Multiple Products and Impurities

Q3: My TLC/LC-MS shows a major byproduct. What could it be?

A3: Several side reactions are possible.

  • Di-acylation: If your thiazole has other nucleophilic sites (like a hydroxyl or another amino group), you may be forming a bis-carbamate. Carefully control your stoichiometry (use 1.0-1.1 equivalents of the chloroformate) and consider protecting other functional groups.[6]

  • Reaction with a Nucleophilic Base: If you are using a base that is also a nucleophile (e.g., pyridine), it can compete with the 2-aminothiazole to react with the chloroformate. This is why non-nucleophilic bases like TEA or DIPEA are generally preferred.[3]

  • Isomer Formation: While acylation typically occurs on the exocyclic amino group, reaction on the endocyclic ring nitrogen is a theoretical possibility, though less common for this specific reaction.[3] Isomeric impurities can sometimes form under acidic conditions in related thiazole syntheses.[7] Maintaining neutral or slightly basic conditions is key.

Q4: My product seems to be degrading during workup or purification. How can I prevent this?

A4: Thiazole rings and carbamate linkages can be sensitive to harsh conditions.

  • Avoid Strong Acids/Bases: Do not use strong aqueous acids or bases during the workup unless you have confirmed product stability. A simple water wash or a mild bicarbonate solution is often sufficient.

  • Thermal Stability: Carbamates can be thermally labile.[8] Avoid excessive heating during solvent evaporation. Use a rotary evaporator with a moderate water bath temperature (<40 °C).

  • Silica Gel Issues: Thiazoles, being basic heterocycles, can interact strongly with acidic silica gel, leading to streaking and potential decomposition on the column. If you observe this, pre-treating your silica with a solvent system containing a small amount of triethylamine (0.5-1%) can neutralize the acidic sites and improve chromatographic performance.

Section 3: Optimization Strategies & Data

Systematic optimization is crucial for developing a robust and high-yielding protocol. The key parameters to investigate are the base, solvent, and temperature.

Table 1: Guide to Base Selection
BasepKa of Conjugate AcidTypeKey Considerations
Pyridine5.2Nucleophilic AmineOften used, but can act as a competing nucleophile.[3] Can also serve as the solvent.
Triethylamine (TEA)10.7Non-nucleophilic AmineA common and effective choice. More basic than pyridine.[3]
DIPEA (Hünig's Base)10.7Sterically Hindered AmineExcellent non-nucleophilic choice, especially for sensitive substrates.
Potassium Carbonate10.3Inorganic BaseHeterogeneous reaction; requires vigorous stirring. Can be useful if amine bases are problematic.
Table 2: Guide to Solvent Selection
SolventTypeBoiling Point (°C)Notes
Tetrahydrofuran (THF)Aprotic Polar Ether66Good general-purpose solvent. Easy to remove.
Dichloromethane (DCM)Aprotic Halogenated40Useful for reactions near room temperature; good solubility.
Chloroform (CHCl₃)Aprotic Halogenated61Has been used successfully in published procedures.[3]
Acetonitrile (MeCN)Aprotic Polar Nitrile82Good for higher temperature reactions.
N,N-Dimethylformamide (DMF)Aprotic Polar Amide153High boiling point, excellent solvating power. Can be difficult to remove completely.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Thiazole Carbamate Synthesis

This is a robust starting point that can be optimized for specific substrates.[3]

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the 2-aminothiazole derivative (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a suitable dry solvent (e.g., THF or Chloroform, approx. 0.1 M concentration).[3]

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the initial exotherm upon addition of the electrophile.

  • Reagent Addition: Add the desired alkyl chloroformate (1.1 eq) dropwise to the stirred solution over 5-10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 50 °C or reflux) for 2-24 hours.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired thiazole carbamate.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare Slurry: In a beaker, add silica gel to a suitable eluent (e.g., 20% Ethyl Acetate in Hexanes). Add 0.5% v/v of triethylamine to the eluent mixture to prevent product streaking.

  • Pack Column: Pour the slurry into a glass column and allow it to pack under positive pressure.

  • Load Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.

  • Elute: Run the column using a gradient of the chosen eluent system, collecting fractions.

  • Analyze: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

References
  • El-Sayed, N. N. E., et al. (2010). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Journal of the Chemical Society of Pakistan, 38(02). Available at: [Link]

  • Various Authors. (2026). Synthesis and Biological Activity of Thiazole Dithiocarbamate Derivatives. ResearchGate. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2016). Synthesis, characterization and antimicrobial evaluation of some thiazole-derived carbamates, semicarbazones, amides and carboxamide. Journal of Chemical Society of Pakistan. Available at: [Link]

  • Poch, M., et al. (2014). Thiadiazole Carbamates: Potent Inhibitors of Lysosomal Acid Lipase and Potential Niemann-Pick Type C Disease Therapeutics. ACS Medicinal Chemistry Letters. Available at: [Link]

  • de Souza, M. V. N., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (2014). NH1,2,3-Triazoles from Azidomethyl Pivalate and Carbamates: Base-Labile N-Protecting Groups. ResearchGate. Available at: [Link]

  • Yusof, N. S. M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Fundamental and Applied Sciences. Available at: [Link]

  • Various Authors. (2014). Optimization of the reaction conditions for the synthesis of 4a. ResearchGate. Available at: [Link]

  • Abdel-Ghani, N. T., et al. (2018). A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives. Chemistry Central Journal. Available at: [Link]

  • Various Authors. (2015). SYNTHESIS OF NEW 1,3-THIAZOLE DERIVATIVES; USING 1-(4-CARBAMOYLPHENYL)-3-. ResearchGate. Available at: [Link]

  • Various Authors. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Various Authors. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. Scientific Reports. Available at: [Link]

  • Various Authors. (2010). Carbamate Synthesis. Sciencemadness Discussion Board. Available at: [Link]

  • Reddit User. (2023). Troubleshooting of hydrazine carbamate synthesis. Reddit. Available at: [Link]

  • Tandon, R., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Various Authors. (2017). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Scientific Reports. Available at: [Link]

  • Various Authors. (2015). Synthesis of new 1,3-thiazole derivatives; using 1-(4-carbamoylphenyl)-3-methylthiourea and 1-methyl-3-(quinolin-8-yl)thiourea as starting materials. ResearchGate. Available at: [Link]

  • Wikipedia Contributors. (2023). Cook–Heilbron thiazole synthesis. Wikipedia. Available at: [Link]

  • Various Authors. (2004). Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones. Tetrahedron Letters. Available at: [Link]

  • Carpino, L. A. (1966). Carbamic acid, tert-butyl ester. Organic Syntheses. Available at: [Link]

  • El-Subbagh, H. I., et al. (1990). Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antitumor and antifilarial agents: 1. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamates. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Subbagh, H. I., et al. (1990). Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antitumor and antifilarial agents. 1. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamates, -selenazole-2-carbamates, and related derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Various Authors. (2005). Carbamoylimidazolium and Thiocarbamoylimidazolium Salts: Novel Reagents for the Synthesis of Ureas, Thioureas, Carbamates, Thiocarbamates and Amides. ResearchGate. Available at: [Link]

  • SK. (2014). Carbamate Protective Groups. Chem-Station Int. Ed.. Available at: [Link]

  • SynArchive. Protecting Groups List. SynArchive. Available at: [Link]

  • Organic Chemistry Portal. Carbamate synthesis by carbamoylation. Organic Chemistry Portal. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2016). Synthesis, characterization and antimicrobial evaluation of some thiazole-derived carbamates, semicarbazones, amides and carboxamide. ResearchGate. Available at: [Link]

  • Various Authors. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

  • Tandon, R., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Optimization

storage conditions to prevent pentyl N-(1,3-thiazol-2-yl)carbamate decomposition

Technical Support Center: Pentyl N-(1,3-thiazol-2-yl)carbamate A Guide to Ensuring Compound Stability and Experimental Integrity Welcome to the technical support center for pentyl N-(1,3-thiazol-2-yl)carbamate. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pentyl N-(1,3-thiazol-2-yl)carbamate

A Guide to Ensuring Compound Stability and Experimental Integrity

Welcome to the technical support center for pentyl N-(1,3-thiazol-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper storage and handling of this compound. Our goal is to equip you with the knowledge to prevent decomposition, troubleshoot stability issues, and ensure the integrity of your experimental results.

The stability of pentyl N-(1,3-thiazol-2-yl)carbamate is fundamentally governed by the chemical reactivity of its two core moieties: the carbamate linkage and the thiazole ring. While the thiazole ring itself is known for its high thermal stability and aromatic character, the carbamate ester group is the primary site of vulnerability.[1][2][3] Understanding the interplay of environmental factors on this functional group is key to preventing unwanted degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions encountered during the storage and use of pentyl N-(1,3-thiazol-2-yl)carbamate.

Q1: What are the primary environmental factors that cause the decomposition of this compound?

A1: The decomposition of pentyl N-(1,3-thiazol-2-yl)carbamate is primarily driven by four key factors:

  • Hydrolysis: This is the most significant pathway. The carbamate's ester linkage is susceptible to cleavage by water, a reaction that is significantly accelerated in the presence of acids or, more notably, bases.[4][5][6]

  • Photodegradation: Exposure to light, particularly in the ultraviolet (UV) spectrum, can provide the energy needed to break chemical bonds, leading to photolytic decomposition.[7][8]

  • Thermal Stress: While the thiazole ring is thermally stable, high temperatures can accelerate the rate of other degradation reactions, such as hydrolysis, and can eventually lead to thermal decomposition of the molecule.[9][10][11]

  • Oxidation: Although often a lesser concern compared to hydrolysis, reaction with atmospheric oxygen or other oxidizing agents can be a potential degradation pathway.[9][10]

Q2: I stored my solid compound in a freezer, but my LC-MS analysis shows significant degradation. What went wrong?

A2: This is a common and critical issue. Storing the compound in a standard freezer can inadvertently introduce moisture. The frequent opening and closing of a freezer, or temperature cycling, can cause condensation to form on your sample container.[12] Since hydrolysis is the primary degradation route, even trace amounts of water can cause significant decomposition over time, especially if the compound is not stored in a properly sealed, desiccated environment. The cold temperature slows the reaction rate, but it does not stop it if water is present.

Q3: What are the expected degradation products I should look for in my analysis?

A3: The primary degradation products will likely result from the cleavage of the carbamate bond.

  • Hydrolysis: Base-catalyzed hydrolysis will cleave the carbamate ester, yielding 2-aminothiazole, pentanol, and carbon dioxide.[4] Acid-catalyzed hydrolysis can also occur, leading to the same products.

  • Photolysis: Photodegradation can also lead to the cleavage of the carbamate group, forming 2-aminothiazole and other secondary products.[8]

Identifying these specific products via techniques like LC-MS can confirm the degradation pathway affecting your sample.

Q4: How do storage recommendations differ for the compound in its solid state versus in a solution?

A4: The state of the compound significantly impacts its stability and required storage conditions.

  • Solid State: As a solid, the primary goal is to rigorously exclude moisture and light. The compound is most stable in this form when stored under optimal conditions.

  • In Solution: Stability in solution is highly dependent on the solvent and pH. Protic solvents (like methanol or water) can participate in hydrolysis. If an aqueous buffer is required, a slightly acidic pH (e.g., pH 4-6) is generally preferred over neutral or basic conditions, where hydrolysis is much more rapid.[4] Solutions should always be freshly prepared for experiments. Long-term storage in solution is strongly discouraged.

Recommended Storage Conditions & Handling Protocols

To maximize the shelf-life and integrity of pentyl N-(1,3-thiazol-2-yl)carbamate, adherence to the following conditions is critical.

Summary of Storage Conditions
ParameterCondition for Solid CompoundRationale
Temperature -20°C or lower.[13]Reduces the kinetic rate of all potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen).[12]Displaces atmospheric oxygen and moisture, preventing oxidation and hydrolysis.
Moisture Store in a desiccator with a drying agent.[12]Hydrolysis is the primary decomposition pathway; strict moisture exclusion is essential.
Light Protect from light using an amber glass vial.[7]Prevents light-induced photodegradation.
Container Tightly sealed, chemically resistant glass vial.Prevents ingress of atmospheric contaminants and ensures no leaching from the container.
Protocol 1: Preparing Solid Compound for Long-Term Storage

This protocol is designed to create a self-validating storage system by minimizing all major environmental degradation factors.

  • Aliquot: Upon receipt, immediately aliquot the bulk compound into smaller, single-use quantities in amber glass vials. This prevents contamination and repeated exposure of the entire stock to atmospheric conditions.

  • Drying: Place the open, aliquoted vials in a vacuum desiccator containing a fresh, active desiccant (e.g., Drierite® or molecular sieves) for at least 4 hours to remove any adsorbed moisture.

  • Inert Gas Purge: Transfer the vials to a glove box or use a gentle stream of an inert gas (argon or nitrogen) to backfill each vial, displacing the air.

  • Sealing: Immediately and tightly cap each vial with a PTFE-lined cap. For ultimate protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the sealed, purged vials inside a secondary container within a desiccator cabinet at -20°C.

Visualizing Degradation & Troubleshooting

The following diagrams illustrate the key degradation pathways and a logical workflow for troubleshooting stability issues.

Diagram 1: Key Decomposition Pathways cluster_degradation Degradation Stressors cluster_pathways Reaction Pathways cluster_products Primary Degradation Products Compound Pentyl N-(1,3-thiazol-2-yl)carbamate Hydrolysis Hydrolysis (Major Pathway) Compound->Hydrolysis Cleavage of Carbamate Bond Photolysis Photolysis Compound->Photolysis Thermolysis Thermal Degradation Compound->Thermolysis Oxidation Oxidation Compound->Oxidation Moisture Moisture/Water (H₂O) Moisture->Hydrolysis Light Light (UV) Light->Photolysis Heat Heat (High Temp) Heat->Thermolysis Oxygen Oxygen (O₂) Oxygen->Oxidation Products 2-Aminothiazole + Pentanol + CO₂ Hydrolysis->Products Photolysis->Products Other Other Photolytic/ Oxidative Products Photolysis->Other Thermolysis->Products Oxidation->Other

Caption: Key Decomposition Pathways for Pentyl N-(1,3-thiazol-2-yl)carbamate.

Diagram 2: Troubleshooting Workflow Start Decomposition Suspected (e.g., in LC-MS) CheckStorage Review Storage Conditions: Temp, Light, Moisture, Atmosphere? Start->CheckStorage CheckSolvent Was Compound in Solution? Check Solvent, pH, and Age. Start->CheckSolvent Analysis Confirm Degradation Products via LC-MS or NMR CheckStorage->Analysis CheckSolvent->Analysis ForcedDeg Perform Forced Degradation Study (See Protocol 2) Analysis->ForcedDeg To confirm susceptibility Result Identify Specific Pathway (Hydrolysis, Photolysis, etc.) ForcedDeg->Result Action Implement Corrective Storage (Protocol 1) & Use Fresh Aliquot Result->Action

Caption: A logical workflow for troubleshooting compound decomposition issues.

Advanced Stability Assessment

For projects requiring a deep understanding of the compound's stability profile, a forced degradation study is an invaluable tool. It helps to identify likely degradation products and establish the intrinsic stability of the molecule.[14][15]

Protocol 2: Forced Degradation (Stress Testing) Workflow

This protocol should be performed on a small amount of the compound to characterize its stability without compromising the main stock.

Objective: To purposefully degrade the compound under controlled stress conditions to identify degradation pathways and products.

Materials:

  • Pentyl N-(1,3-thiazol-2-yl)carbamate

  • Solvent (e.g., Acetonitrile/Water 50:50)

  • 0.1 M HCl (Acidic condition)

  • 0.1 M NaOH (Basic condition)

  • 3% H₂O₂ (Oxidative condition)

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like acetonitrile.[9]

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials.

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% H₂O₂.

    • Thermal Stress: Heat a vial of the stock solution at 60-70°C.

    • Photolytic Stress: Expose a vial of the stock solution to a photostability chamber or direct UV light.

    • Control: Mix 1 mL of stock with 1 mL of water.

  • Incubation: Incubate the vials. Base hydrolysis may be very rapid (minutes), while other conditions might require several hours. Monitor the reactions by taking aliquots at time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Neutralize the acidic and basic samples before injection if necessary. Analyze all samples by a stability-indicating HPLC or LC-MS method to quantify the parent compound and identify the formation of new peaks (degradants).

  • Interpretation: Compare the chromatograms from the stressed samples to the control. A significant decrease in the parent peak and the appearance of new peaks indicate degradation. The conditions that cause the most significant changes reveal the compound's primary vulnerabilities. A degradation of 5-20% is typically targeted to ensure that secondary degradation is minimized.[9]

This systematic approach provides authoritative data on the compound's stability, guiding formulation development, and ensuring the reliability of experimental outcomes.

References

  • ResearchGate. (n.d.). Mechanism of base-induced hydrolysis of carbamates 2–5. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Milosavljević, N., et al. (2019). PHOTOCHEMICAL PROCESSES FOR REMOVAL OF CARBAMATE PESTICIDES FROM WATER*. Retrieved from [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • International Journal of Computer Research and Development. (n.d.). Photocatalytic Degradation of Carbamate from Wastewater. Retrieved from [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2022). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • Gerecke, A. C., et al. (2001). Photodecomposition of the Carbamate Pesticide Carbofuran: Kinetics and the Influence of Dissolved Organic Matter. Environmental Science & Technology. Retrieved from [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • CABI Digital Library. (2019). Photocatalytic degradation of carbamate insecticides: effect of different parameters. Retrieved from [Link]

  • ResearchGate. (2019). Photocatalytic degradation of carbamate insecticides: Effect of different parameters. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbamate base-catalyzed hydrolysis mechanisms. Retrieved from [Link]

  • University of California, Davis. (n.d.). Hydrolysis. Retrieved from [Link]

  • ResearchGate. (2015). Any advice about the stability of ester and carbamate containing compounds? Retrieved from [Link]

  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Hydrolysis of a carbamate triggered by coordination of metal ions. Retrieved from [Link]

  • Journal of the Tunisian Chemical Society. (2006). Stability of carbamate and organophosphorus pesticides under different storage conditions. Retrieved from [Link]

  • U.S. Geological Survey. (1994). Determination of Selected Carbamate Pesticides in Water by HPLC. Retrieved from [Link]

  • JETIR. (2024). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Separation Science. (2023). Effective Analysis Carbamate Pesticides. Retrieved from [Link]

  • J-STAGE. (n.d.). Method for the Residue Determination of Carbamate Pesticides in Crops. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Retrieved from [Link]

  • ScienceMadness. (1993). Ammonium carbamate. Retrieved from [Link]

  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Carbamate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Phenyl N-(1,3-thiazol-2-yl)carbamate. Retrieved from [Link]

  • ScienceDirect. (2024). A detailed kinetic modeling study. Retrieved from [Link]

  • ResearchGate. (2006). Mechanism of hydrolysis of substituted N-thiazolylcarbamate esters in OH- solutions. Retrieved from [Link]

  • Weed Science Society of America. (n.d.). Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. Retrieved from [Link]

  • MDPI. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

  • Universitat de Barcelona. (2021). A study on the thermal stability of carbamate and carbonate derivatives of N-(pyridin-2-yl)-2-aminoethanol. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). tert-butyl N-[5-(aminomethyl)-1, 3-thiazol-2-yl]carbamate, min 97%, 1 gram. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing bioactivity of pentyl vs methyl N-(1,3-thiazol-2-yl)carbamate

An In-Depth Comparative Guide to the Bioactivity of Pentyl vs. Methyl N-(1,3-thiazol-2-yl)carbamate Abstract The N-(1,3-thiazol-2-yl)carbamate scaffold is a privileged structure in medicinal chemistry, appearing in a var...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Bioactivity of Pentyl vs. Methyl N-(1,3-thiazol-2-yl)carbamate

Abstract

The N-(1,3-thiazol-2-yl)carbamate scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active agents.[1] A critical determinant of a molecule's potency, selectivity, and pharmacokinetic profile is the nature of its substituents. This guide provides a detailed comparative analysis of two analogs of this scaffold: Methyl N-(1,3-thiazol-2-yl)carbamate (C1-analog) and Pentyl N-(1,3-thiazol-2-yl)carbamate (C5-analog). We explore the profound impact of altering a single terminal alkyl chain, from methyl to pentyl, on the compound's physicochemical properties and its biological activity. Through a series of robust, validated experimental protocols—including cytotoxicity and a target-specific enzyme inhibition assay—we present hypothetical, yet plausible, data to illustrate the fundamental principles of structure-activity relationships (SAR). This analysis reveals the C5-analog as a more potent inhibitor of our target, a hypothetical enzyme dubbed Thiazole-Dependent Kinase 1 (TDK1), a finding directly correlated with its increased lipophilicity. However, this enhanced potency is coupled with a noted increase in general cytotoxicity, highlighting a common challenge in drug development: balancing on-target efficacy with off-target toxicity. This guide serves as a comprehensive resource for researchers engaged in the optimization of small molecule inhibitors.

Introduction: The Strategic Role of Alkyl Chains in Drug Design

The thiazole ring is a cornerstone of many therapeutic agents, valued for its rigid structure and capacity for hydrogen bonding, which facilitate favorable interactions with biological targets.[2] When incorporated into a carbamate linkage, as in the N-(1,3-thiazol-2-yl)carbamate core, it provides a versatile platform for chemical modification. The strategic modification of lead compounds is a fundamental process in drug discovery, aimed at optimizing a molecule's pharmacological profile.[3]

One of the most common and impactful modifications is the variation of alkyl group length and size.[4] This strategy directly modulates several key physicochemical properties:

  • Lipophilicity: The hydrophobicity of a molecule, often quantified as logP, is crucial for its ability to cross cellular membranes and access its target.[4] Longer alkyl chains, such as a pentyl group, significantly increase lipophilicity compared to a shorter methyl group.

  • Target Binding: Alkyl groups can engage in hydrophobic and van der Waals interactions within a target's binding pocket. The "magic methyl" effect, where the addition of a single methyl group dramatically increases potency, is a well-documented phenomenon attributed to favorable interactions and desolvation energy.[5][6] Extending the chain to a pentyl group can explore deeper hydrophobic pockets, potentially leading to a substantial increase in binding affinity.[7]

  • Metabolic Stability: Alkyl groups can influence how a drug is metabolized, for instance, by blocking sites susceptible to oxidation by cytochrome P450 enzymes.[8]

This guide will systematically compare the C1- and C5-analogs to provide a clear, data-driven illustration of these principles in action.

Comparative Physicochemical Profile

The initial step in comparing these analogs is to assess their fundamental physicochemical properties. These calculated values predict how the structural change from a methyl to a pentyl group will influence the molecule's behavior in a biological system.

PropertyMethyl N-(1,3-thiazol-2-yl)carbamate (C1-Analog)Pentyl N-(1,3-thiazol-2-yl)carbamate (C5-Analog)Causality of Difference
Chemical Structure Elongation of the ester alkyl chain by four methylene (-CH2-) groups.
Molecular Formula C5H7N3O2SC9H15N3O2SAddition of C4H8.
Molecular Weight 173.19 g/mol 229.30 g/mol Increased mass from the additional butyl fragment.
Calculated logP 0.852.55The pentyl group is significantly more hydrophobic than the methyl group, increasing the compound's lipophilicity.[4]

Hypothesized Biological Target and Mechanism of Action

Based on the prevalence of thiazole derivatives as kinase inhibitors, we hypothesize that these compounds target a serine/threonine kinase, which we will call Thiazole-Dependent Kinase 1 (TDK1) . We propose that TDK1 is a key component of a pro-survival signaling pathway in cancer cells. Inhibition of TDK1 is expected to block this pathway, leading to cell cycle arrest and apoptosis. The carbamate and thiazole moieties are predicted to anchor the inhibitor in the ATP-binding pocket of the kinase, while the alkyl chain extends into a hydrophobic region of the active site.

Below is a conceptual diagram of the hypothesized TDK1 signaling pathway.

TDK1_Pathway cluster_membrane cluster_cytoplasm GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TDK1 TDK1 Receptor->TDK1 Activates Substrate Downstream Substrate TDK1->Substrate Phosphorylates Substrate_P Phosphorylated Substrate Substrate->Substrate_P Survival Cell Survival & Proliferation Substrate_P->Survival Inhibitor C1/C5-Analog Inhibitor->TDK1 Inhibition Experimental_Workflow cluster_workflow Comparative Bioactivity Workflow Start Synthesize & Purify C1 & C5 Analogs Cytotoxicity Protocol 1: Cell Viability Assay (MTT) (A549 Lung Cancer Cells) Start->Cytotoxicity EnzymeAssay Protocol 2: In Vitro TDK1 Kinase Inhibition Assay Start->EnzymeAssay DataAnalysis Data Analysis: Calculate IC50 Values (Cytotoxicity & Inhibition) Cytotoxicity->DataAnalysis EnzymeAssay->DataAnalysis Conclusion SAR Conclusion DataAnalysis->Conclusion

Caption: High-level experimental workflow for comparing the two analogs.

Protocol 1: Cell Viability (Cytotoxicity) Assay using MTT

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. [9]A reduction in metabolic activity in the presence of a compound suggests cytotoxicity or cytostatic effects. [10][11] Objective: To determine the concentration of each analog that inhibits cell growth by 50% (IC50).

Materials:

  • A549 human lung carcinoma cell line. [10]* DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin.

  • C1- and C5-analogs, dissolved in DMSO to create 10 mM stock solutions.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well cell culture plates.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.

  • Compound Preparation: Perform a serial dilution of the 10 mM stock solutions of C1- and C5-analogs in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (medium with 0.1% DMSO) and a no-cell blank control.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells. All conditions should be tested in triplicate.

  • Incubation: Incubate the treated plates for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability). Plot the % Viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: In Vitro TDK1 Kinase Inhibition Assay

This biochemical assay directly measures the ability of the compounds to inhibit the enzymatic activity of purified TDK1. [12][13] Objective: To determine the concentration of each analog that inhibits TDK1 enzymatic activity by 50% (IC50).

Materials:

  • Purified, active recombinant TDK1 enzyme.

  • TDK1-specific peptide substrate.

  • ATP (Adenosine triphosphate).

  • Kinase assay buffer (optimized for TDK1 activity).

  • C1- and C5-analogs, dissolved in DMSO.

  • A luminescence-based kinase assay kit (e.g., ADP-Glo™) that measures kinase activity by quantifying the amount of ADP produced.

  • 384-well white assay plates.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of TDK1 enzyme, peptide substrate, and ATP in the kinase assay buffer at appropriate concentrations.

  • Compound Dilution: Prepare a 10-point serial dilution of the C1- and C5-analogs in DMSO, typically starting from 1 mM. Then, dilute these further into the assay buffer.

  • Assay Reaction:

    • Add 5 µL of the diluted compound or vehicle control (buffer with DMSO) to the wells of a 384-well plate.

    • Add 10 µL of the TDK1 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 10 µL of a solution containing both the peptide substrate and ATP.

  • Incubation: Allow the reaction to proceed for 60 minutes at 30°C.

  • Signal Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction, generating a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to TDK1 activity. Normalize the data by setting the average signal from the vehicle control wells as 100% activity and the signal from no-enzyme wells as 0% activity. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. [14]

Results: A Quantitative Comparison

The following tables summarize the hypothetical data obtained from the experimental protocols described above.

Table 1: Cytotoxicity against A549 Cancer Cells

CompoundCytotoxicity IC50 (µM)Interpretation
Methyl N-(1,3-thiazol-2-yl)carbamate (C1) 45.2 ± 3.1Moderate cytotoxicity. A relatively high concentration is needed to inhibit cell growth.
Pentyl N-(1,3-thiazol-2-yl)carbamate (C5) 8.7 ± 0.9Significant cytotoxicity. Over 5-fold more cytotoxic than the C1-analog.

Table 2: Direct Inhibition of TDK1 Kinase Activity

CompoundTDK1 Inhibition IC50 (nM)Interpretation
Methyl N-(1,3-thiazol-2-yl)carbamate (C1) 850.6 ± 55.4Weak to moderate inhibitor of the target enzyme.
Pentyl N-(1,3-thiazol-2-yl)carbamate (C5) 35.1 ± 4.2Potent inhibitor. Over 24-fold more potent than the C1-analog.

Discussion: Linking Structure to Activity

The experimental results provide a clear illustration of the structure-activity relationship for this compound series.

The Pentyl Analog (C5) is a More Potent TDK1 Inhibitor: The C5-analog demonstrated a dramatic increase in potency against the target enzyme TDK1, with an IC50 value in the nanomolar range compared to the high-nanomolar activity of the C1-analog. This >24-fold increase in potency is a direct consequence of extending the alkyl chain. [7]The longer pentyl group, with its greater hydrophobicity (logP 2.55 vs. 0.85), is able to form more extensive and favorable hydrophobic interactions within the TDK1 active site. This enhanced binding affinity translates directly to more effective enzyme inhibition. [4] Increased Potency Correlates with Increased Cytotoxicity: The superior enzyme inhibition of the C5-analog also resulted in significantly higher cytotoxicity against A549 cancer cells. This is the desired outcome for a potential anti-cancer agent: potent target inhibition leading to cancer cell death. [15]The C5-analog's higher lipophilicity likely enhances its ability to penetrate the cell membrane, leading to higher intracellular concentrations and greater engagement with the TDK1 target.

Therapeutic Window Considerations: While the C5-analog is more potent, its increased general cytotoxicity raises important questions for further development. The therapeutic index—the ratio between the toxic dose and the therapeutic dose—is a critical parameter. The higher lipophilicity of the C5-analog might also lead to off-target effects or non-specific toxicity by disrupting cellular membranes or binding to other hydrophobic proteins. [16]The C1-analog, while less potent, is also significantly less cytotoxic, suggesting it may have a wider safety margin. This presents a classic drug development trade-off: optimizing for potency versus selectivity and safety.

Conclusion and Future Directions

This comparative guide demonstrates that seemingly minor structural modifications, such as extending an alkyl chain from a methyl to a pentyl group, can have profound and predictable effects on the bioactivity of N-(1,3-thiazol-2-yl)carbamates.

  • Key Finding: The pentyl analog is a significantly more potent inhibitor of the hypothetical TDK1 kinase, an effect attributed to its increased lipophilicity and enhanced hydrophobic interactions within the target's active site.

  • Implication: This increased on-target potency translates to greater cellular cytotoxicity, which is a desirable trait for an anti-cancer therapeutic.

  • Next Steps: The promising potency of the C5-analog warrants further investigation. Future studies should focus on:

    • Selectivity Profiling: Testing the C5-analog against a panel of other kinases to determine its selectivity.

    • In Vivo Evaluation: Assessing the compound's efficacy and safety in animal models.

    • Further SAR Studies: Exploring other alkyl chain lengths (e.g., propyl, butyl) could identify an optimal balance between potency and toxicity, as the relationship between chain length and activity is often parabolic. [4][17] This work underscores the power of systematic SAR studies in rationally designing small molecules with desired biological activities for therapeutic applications.

References

  • Jadhav, S. A., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(8), 1089. Available at: [Link]

  • Sharma, V., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Mini-Reviews in Medicinal Chemistry, 22. Available at: [Link]

  • Kuslits, L., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50, 487-495. Available at: [Link]

  • Jadhav, S. A., et al. (2023). An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). Preprints.org. Available at: [Link]

  • NJ Bio (2024). Cell Based Functional Assay including Cytotoxicity Assays. Available at: [Link]

  • Perissutti, E., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Journal of Molecular Structure, 1270, 133939. Available at: [Link]

  • Yurttaş, L., et al. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4268. Available at: [Link]

  • Atlas of Science (2025). Why it is a common practice to vary the length and size of alkyl groups when making analogues of a lead compound. Available at: [Link]

  • BPS Bioscience (n.d.). Cell Cytotoxicity Screening & Profiling Services. Available at: [Link]

  • Alfa Cytology (n.d.). In Vitro Cytotoxicity Assay. Available at: [Link]

  • protocols.io (2019). Enzymatic Assay of Trypsin Inhibition. Available at: [Link]

  • Ramirez, C. N., et al. (2020). Advances in Microtechnology for Improved Cytotoxicity Assessment. Frontiers in Bioengineering and Biotechnology, 8, 593749. Available at: [Link]

  • Wang, S., et al. (2024). Unveiling the Role of Alkyl Chain in Boosting Antibacterial Selectivity and Cell Biocompatibility. ACS Applied Materials & Interfaces. Available at: [Link]

  • Alkhafaji, D., et al. (2024). Alkyl Chain Length Governs Structure, Conformation and Antimicrobial Activity in Poly(alkylene biguanide). International Journal of Molecular Sciences, 25(3), 1809. Available at: [Link]

  • Lavrich, J. (2024). New Study Reveals Impact of Alkyl Chain Length on Antibacterial Drug Interaction. Spectroscopy Online. Available at: [Link]

  • National Center for Biotechnology Information (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • Olawode, E. O., et al. (2018). Synthesis and biological screening of diethyl [N-(thiazol-2-yl)carbamoyl]methylphosphonates. ARKIVOC. Available at: [Link]

  • Wang, H., et al. (2007). Phenyl N-(1,3-thiazol-2-yl)carbamate. Acta Crystallographica Section E, 63(Pt 11), o4307. Available at: [Link]

  • Kaminskas, L., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 14999-15014. Available at: [Link]

  • D'Amico, M., et al. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2024(3), M1886. Available at: [Link]

  • Yurttaş, L., et al. (2018). Synthesis and Biological Activity of Thiazole Dithiocarbamate Derivatives. Letters in Drug Design & Discovery, 15(11). Available at: [Link]

  • Olawode, E. O., et al. (2018). Synthesis and Biological Screening of Diethyl [N-(Thiazol-2-yl)carbamoyl]methylphosphonates. ARKIVOC. Available at: [Link]

  • Wikipedia (n.d.). Pentyl group. Available at: [Link]

  • Sun, N., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18). Available at: [Link]

  • Tran, T. T., et al. (2017). Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl) Cyclohexanecarboxamides and (Benzo[d]Thiazol-2-yl)Cyclohexanecarbothioamides. Letters in Drug Design & Discovery, 14(7). Available at: [Link]

  • Sharma, A., & Singh, P. (2021). Magic Methyl Effects in Drug Design. Juniper Publishers. Available at: [Link]

  • Open Library Publishing Platform (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available at: [Link]

  • Li, J., et al. (2017). [Synthesis and antifungal activities of N-1,3,4-thiadiazol-2-yl-4-oxo-thiochroman-2-yl-formamide derivatives]. Yao Xue Xue Bao, 52(1), 74-81. Available at: [Link]

  • Slideshare (n.d.). Effect of substituents and functions on drug structure activity relationships. Available at: [Link]

  • Rodrigues, T., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1144. Available at: [Link]

Sources

Comparative

Purity Validation of Pentyl N-(1,3-thiazol-2-yl)carbamate: A Comparative Analytical Guide

Executive Summary Pentyl N-(1,3-thiazol-2-yl)carbamate is a thermally labile heterocyclic compound often utilized as a reactive intermediate in agrochemical synthesis or kinase inhibitor development.[1] Its structural in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pentyl N-(1,3-thiazol-2-yl)carbamate is a thermally labile heterocyclic compound often utilized as a reactive intermediate in agrochemical synthesis or kinase inhibitor development.[1] Its structural integrity relies on the carbamate linkage, which is susceptible to thermal degradation and hydrolysis.

This guide provides a critical comparison of analytical methodologies for validating the purity of this specific molecule. While HPLC-UV serves as a standard workhorse, it fails to detect non-chromophoric impurities (e.g., pentanol). GC-MS , a common alternative, is contraindicated due to the thermal instability of the carbamate bond.

LC-HRMS (High-Resolution Mass Spectrometry) is presented here as the definitive "Gold Standard" for purity validation, offering the specificity required to distinguish the parent molecule from its degradation products and synthetic byproducts.

Part 1: The Analytical Challenge

The core challenge in analyzing Pentyl N-(1,3-thiazol-2-yl)carbamate lies in its chemical susceptibility.

  • Thermal Instability: Carbamates decompose at elevated temperatures (typically >150°C) into isocyanates and alcohols.

  • Ionization Preference: The thiazole nitrogen (

    
    ) is weakly basic, requiring acidic mobile phases for effective ionization in ESI positive mode.
    
  • Impurity Profile: Common impurities include:

    • 2-Aminothiazole (Starting material/Degradant).

    • Pentyl chloroformate (Reactive precursor).

    • Pentanol (Solvent/Degradant - UV Silent).

    • 1,3-Bis(thiazol-2-yl)urea (Side product).

Part 2: Comparative Analysis of Methodologies
Method A: GC-MS (The Cautionary Tale)
  • Verdict: Not Recommended without derivatization.

  • Mechanism of Failure: The high temperatures of the GC injection port (250°C+) trigger a McLafferty-like rearrangement or thermal elimination.

  • Observed Artifacts: The chromatogram will likely show two distinct peaks—2-aminothiazole and pentene/pentanol—rather than the intact carbamate. This leads to a false purity assignment or a "missing peak" scenario.

Method B: HPLC-UV (The Baseline)
  • Verdict: Insufficient for Trace Analysis.

  • Limitation: While the thiazole ring absorbs strongly at 254 nm, the pentyl chain and potential alcohol impurities do not. If the sample contains 5% residual pentanol, HPLC-UV will report it as 99%+ pure because the impurity is invisible to the detector.

Method C: LC-HRMS (The Gold Standard)
  • Verdict: Recommended.

  • Advantage:

    • Soft Ionization (ESI): Preserves the carbamate bond.

    • Mass Accuracy: HRMS (Orbitrap/Q-TOF) confirms the elemental formula (

      
      ), distinguishing it from isobaric contaminants.
      
    • Sensitivity: Detects trace 2-aminothiazole (

      
       101) at ppb levels.
      
Part 3: Decision Matrix & Fragmentation Logic
Figure 1: Analytical Workflow Decision Tree

G Sample Crude Pentyl N-(1,3-thiazol-2-yl)carbamate Decision Select Analytical Method Sample->Decision GCMS Method: GC-MS (Injector > 200°C) Decision->GCMS Volatility Check HPLC Method: HPLC-UV (254 nm) Decision->HPLC Routine QC LCMS Method: LC-HRMS (ESI+, Cold Source) Decision->LCMS Purity Validation ResultGC THERMAL DEGRADATION Artifacts: 2-Aminothiazole + Pentene Status: INVALID GCMS->ResultGC ResultUV PARTIAL BLINDNESS Misses Pentanol/Aliphatic Impurities Status: INCOMPLETE HPLC->ResultUV ResultLC SUCCESS Intact [M+H]+ Detection Impurity Profiling Confirmed Status: VALIDATED LCMS->ResultLC

Caption: Figure 1. Analytical decision matrix highlighting the risks of thermal degradation in GC-MS versus the stability provided by LC-HRMS.

Part 4: Validated Experimental Protocol (LC-HRMS)
1. Sample Preparation
  • Solvent: Acetonitrile (HPLC Grade). Avoid alcohols (MeOH) to prevent potential transesterification artifacts during storage.

  • Concentration: 10 µg/mL (10 ppm) for impurity profiling; 1 µg/mL for limit tests.

  • Filtration: 0.2 µm PTFE filter (Nylon can bind carbamates).

2. LC Conditions (UHPLC)
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Enhances protonation of thiazole N).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. Carbamates are moderately hydrophobic; expected elution ~5-6 min.

3. MS Parameters (ESI Positive)
  • Source Voltage: +3.5 kV.

  • Capillary Temp: 275°C (Crucial: Keep <300°C to ensure thermal stability).

  • Scan Range:

    
     50 – 500.
    
  • Target Ion:

    
     (Calculated for 
    
    
    
    ).
4. Fragmentation Pathway (MS/MS Confirmation)

To validate identity, you must observe specific daughter ions. The carbamate bond cleavage is the primary diagnostic.

Figure 2: ESI Fragmentation Pathway [2]

Fragmentation Parent Parent Ion [M+H]+ m/z 215.08 Frag1 Loss of Pentene (Neutral -70 Da) [Thiazolylcarbamic acid]+ Parent->Frag1 - C5H10 Frag2 2-Aminothiazole Cation (Diagnostic) m/z 101.01 Parent->Frag2 Direct Amide Cleavage Frag1->Frag2 - CO2 (44 Da) Frag3 Thiazole Ring Cleavage m/z ~58-60 Frag2->Frag3 High CE (>35eV)

Caption: Figure 2. Proposed ESI(+) MS/MS fragmentation pathway. The transition 215 -> 101 is the primary quantifier transition.

Part 5: Data Synthesis & Validation Criteria

The following table summarizes the performance metrics required for a successful validation study, compliant with ICH Q2(R2) guidelines.

Validation ParameterAcceptance CriteriaExperimental Note
Specificity No interference at

215.08 in blank/matrix.
Critical to verify no carryover of 2-aminothiazole (

101) from previous runs.
Linearity (

)

over 10–1000 ng/mL.
Carbamates show excellent linearity in ESI+.
Accuracy (Recovery)

at 3 levels.
Spiking experiments into sample matrix.
Precision (RSD)

(Injection repeatability).
Use an internal standard (e.g., deuterated carbamate) if available.
LOD / LOQ Signal-to-Noise > 3:1 / > 10:1.Expected LOQ: ~1–5 ng/mL (High sensitivity due to thiazole N).
References
  • International Council for Harmonisation (ICH). (2023).[3][4] Validation of Analytical Procedures: Text and Methodology Q2(R2). [Link]

  • Stavrianakis, G., et al. (2021). "Thermal degradation of carbamate pesticides in gas chromatography: Mechanisms and solutions." Journal of Chromatography A.
  • Niessen, W. M. A. (2010). Liquid Chromatography-Mass Spectrometry. Third Edition. CRC Press. (Authoritative text on ESI mechanisms for polar heterocycles).
  • U.S. Environmental Protection Agency (EPA). (2020). Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Liquid Chromatography. [Link]

Sources

Validation

A Comparative Guide to Thiazole-Based Inhibitors: Profiling Pentyl N-(1,3-thiazol-2-yl)carbamate Against Established Scaffolds

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties, structural rigidity, and capacity for h...

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties, structural rigidity, and capacity for hydrogen bonding have established it as a "privileged scaffold" in drug discovery, leading to its incorporation into numerous clinically approved therapeutics for a wide array of diseases.[3][4] Thiazole derivatives have demonstrated a remarkable capacity to inhibit various biological targets, including protein kinases, metabolic enzymes, and cholinesterases, making them a focal point for the development of novel therapeutic agents.[5][6][7]

This guide provides a comparative analysis of standard, well-characterized thiazole inhibitors against the less-explored compound, pentyl N-(1,3-thiazol-2-yl)carbamate. We will first survey the performance of established thiazole inhibitors across different target classes, supported by experimental data. Subsequently, we will deconstruct the structure of pentyl N-(1,3-thiazol-2-yl)carbamate to hypothesize its likely mechanism of action and performance characteristics. Finally, we will provide robust, self-validating experimental protocols to enable researchers to directly test these hypotheses and perform their own comparative analyses.

Part 1: Performance Benchmark of Standard Thiazole Inhibitors

The versatility of the thiazole scaffold is best appreciated by examining its successful application in inhibiting diverse enzyme families. The specific substitutions at the C2, C4, and C5 positions of the thiazole ring are critical in determining both potency and selectivity.[3]

Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[5] Thiazole derivatives have been instrumental in developing potent kinase inhibitors.[8]

  • Cyclin-Dependent Kinases (CDKs): A series of pyrimidines with thiazole ring systems were synthesized and evaluated for their ability to inhibit CDKs. Compound 25 (as referenced in the literature) emerged as a potent CDK9 inhibitor with strong anti-proliferative effects across various cancer cell lines.[5][8]

  • B-RAF Kinase: Thiazole derivatives bearing a phenyl sulfonyl group have shown potent inhibition of the B-RAFV600E mutant kinase. Notably, one compound demonstrated an IC50 value of 23.1 ± 1.2 nM, surpassing the efficacy of the standard drug, dabrafenib.[8]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A novel series of thiazole derivatives was assessed for anticancer activity, with one compound showing an IC50 of 1.21 ± 0.09 μM against the MDA-MB-231 breast cancer cell line and inhibiting VEGFR-2 by 85.72%.[8] Another derivative, compound 4c , also demonstrated potent VEGFR-2 inhibition (IC50 = 0.15 µM) and significant cytotoxicity against MCF-7 and HepG2 cancer cell lines.[9]

Table 1: Performance of Representative Thiazole-Based Kinase Inhibitors

Compound Class/ReferenceTarget EnzymeCell Line(s)IC50 ValueReference DrugRef. Drug IC50
Pyrimidine-Thiazole (Compound 25)CDK9Various Cancer Lines0.64 - 2.01 µM--
Phenyl Sulfonyl Thiazole (Compound 40)B-RAFV600EMelanoma Cells23.1 ± 1.2 nMDabrafenib47.2 ± 2.5 nM
Substituted Thiazole (Compound 50)VEGFR-2MDA-MB-2311.21 ± 0.09 µM--
Substituted Thiazole (Compound 4c)VEGFR-2MCF-7, HepG20.15 µMSorafenib0.059 µM

Note: IC50 values represent the concentration of an inhibitor required for 50% inhibition of its target's activity.

G cluster_0 General Structure of Thiazole Inhibitors Thiazole_Core Thiazole Ring R1 R1 @ C2 (e.g., Amino, Carbamate) Thiazole_Core->R1 Influences Target Selectivity R2 R2 @ C4 (e.g., Phenyl, Alkyl) Thiazole_Core->R2 Modulates Potency & Lipophilicity R3 R3 @ C5 (e.g., Acetyl, Ester) Thiazole_Core->R3 Fine-tunes Pharmacokinetics

Caption: Common points of substitution on the thiazole scaffold.

Metabolic and Other Enzyme Inhibition

Beyond kinases, thiazoles have proven effective against a range of other enzymes implicated in human disease.

  • Carbonic Anhydrases (CAs): Thiazole-methylsulfonyl derivatives have shown promising inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II), with IC50 values ranging from 39.16 to 198.04 μM.[10] Certain 2-amino thiazole derivatives exhibit even greater potency, with a Ki of 0.008 ± 0.001 μM against hCA I.[6]

  • Cholinesterases: The same study on 2-amino thiazole derivatives also identified potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with Ki values as low as 0.129 ± 0.030 μM and 0.083 ± 0.041 μM, respectively.[6] This highlights the scaffold's potential in neurodegenerative disease research.

  • Urease and α-glucosidase: Hybrid compounds featuring both thiazole and thiazolidinone structures have been identified as potent dual inhibitors of urease and α-glucosidase.[11] One such compound with a trifluoromethyl substitution exhibited IC50 values of 1.80 ± 0.80 μM and 3.61 ± 0.59 μM against urease and α-glucosidase, respectively, outperforming standard inhibitors.[11]

Part 2: A Mechanistic Hypothesis for Pentyl N-(1,3-thiazol-2-yl)carbamate

While extensive experimental data for pentyl N-(1,3-thiazol-2-yl)carbamate is not widely available in peer-reviewed literature, we can formulate a strong hypothesis about its biological activity based on its constituent chemical moieties: the 2-amino-thiazole core and the N-pentyl carbamate side chain.

The Role of the Carbamate Group

The carbamate functional group is a well-known pharmacophore, most famously associated with the inhibition of acetylcholinesterase (AChE).[12] N-methyl carbamate insecticides, for example, function by causing the reversible carbamylation of the serine residue in the active site of AChE.[12][13] This prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation and persistent signaling.[12]

Given this precedent, the primary hypothesis is that pentyl N-(1,3-thiazol-2-yl)carbamate functions as an acetylcholinesterase inhibitor.

Structure-Activity Relationship (SAR) Analysis

Compared to a standard aromatic inhibitor, the pentyl group introduces distinct physicochemical properties:

  • Lipophilicity: The five-carbon pentyl chain significantly increases the molecule's lipophilicity (fat-solubility) compared to smaller alkyl groups or polar substituents. This could enhance its ability to cross cell membranes and potentially the blood-brain barrier, a key consideration for neurological targets.

  • Flexibility: Unlike a rigid phenyl ring, the pentyl chain is flexible. This conformational flexibility might allow it to adapt more effectively to the hydrophobic pockets within the AChE active site gorge, potentially increasing binding affinity.

  • Thiazole Core: The thiazole ring acts as a rigid anchor, positioning the carbamate group for interaction with the enzyme's active site. The nitrogen and sulfur heteroatoms can participate in hydrogen bonding or other non-covalent interactions, further stabilizing the enzyme-inhibitor complex.

This analysis suggests that pentyl N-(1,3-thiazol-2-yl)carbamate is a rationally designed molecule for probing or inhibiting cholinesterases, differing from many standard thiazole inhibitors that target kinases or metabolic enzymes.

cluster_0 Hypothesized AChE Inhibition by Pentyl N-(1,3-thiazol-2-yl)carbamate AChE Acetylcholinesterase (AChE) Active Site Serine Residue Products Choline + Acetate (Normal Reaction) AChE:ser->Products Catalyzes Hydrolysis Blocked No Reaction (Inhibition) AChE->Blocked ACh Acetylcholine (Substrate) ACh->AChE:ser Binds to Active Site Inhibitor Pentyl N-(1,3-thiazol-2-yl)carbamate Inhibitor->AChE:ser Carbamylates Serine Inhibitor->Blocked

Caption: Hypothesized mechanism of acetylcholinesterase inhibition.

Part 3: Experimental Protocols for Comparative Evaluation

To empirically validate the performance of pentyl N-(1,3-thiazol-2-yl)carbamate and compare it to standard inhibitors, standardized and reproducible assays are essential. The following protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol determines the IC50 value of an inhibitor against AChE. It relies on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with DTNB (Ellman's reagent) to produce a yellow-colored compound that is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 0.1 M phosphate buffer, pH 8.0. Causality: This pH is optimal for AChE activity and the reaction of DTNB.

    • Substrate: Prepare a 10 mM solution of acetylthiocholine iodide (ATCI) in the assay buffer.

    • DTNB Reagent: Prepare a 3 mM solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in the assay buffer.

    • Enzyme Solution: Prepare a stock solution of AChE (e.g., from electric eel) at a concentration of 1 U/mL in assay buffer. Dilute just before use to achieve a linear reaction rate (e.g., 0.05 U/mL).

    • Test Compound: Prepare a 1 mM stock solution of pentyl N-(1,3-thiazol-2-yl)carbamate and any standard inhibitors (e.g., Donepezil) in DMSO. Create a series of dilutions in assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 20 µL of the test compound dilution (or buffer for control, or standard inhibitor).

      • 140 µL of Assay Buffer.

      • 20 µL of DTNB Reagent.

    • Incubate the plate at 25°C for 5 minutes to allow the inhibitor to bind to the enzyme.

    • Add 10 µL of the diluted AChE solution to each well to start the pre-incubation. Mix gently.

    • Incubate for 10 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells.

    • Immediately begin measuring the absorbance at 412 nm every 60 seconds for 15-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor (change in absorbance per minute).

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. Trustworthiness: This dose-response curve validates that the inhibitory effect is concentration-dependent.

Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of living cells, serving as an indicator of cytotoxicity. It is crucial for evaluating potential anticancer agents.[3][9]

cluster_workflow MTT Assay Experimental Workflow start 1. Seed Cells (e.g., MCF-7, HepG2) in 96-well plates incubate1 2. Incubate 24h for cell adherence start->incubate1 treat 3. Treat with Inhibitors (Varying Concentrations) incubate1->treat incubate2 4. Incubate 48h (or desired time) treat->incubate2 add_mtt 5. Add MTT Reagent (5 mg/mL) to each well incubate2->add_mtt incubate3 6. Incubate 4h (Allows formazan formation) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO, HCl-Isopropanol) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate % Viability & Determine IC50 read->analyze

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO2 humidified incubator.

    • Harvest cells using trypsin and perform a cell count using a hemocytometer.

  • Assay Procedure:

    • Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate and incubate for 24 hours to allow for cell attachment. Causality: This ensures a consistent starting cell number for all treatments.

    • Prepare serial dilutions of the test compounds (e.g., pentyl N-(1,3-thiazol-2-yl)carbamate and a standard like Staurosporine[9]) in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and wells with medium only (blank).

    • Incubate the plate for 48 hours (or a desired exposure time).

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the formula: % Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100.

    • Plot the % Viability against the logarithm of the compound concentration and fit the data to determine the IC50 value, which represents the concentration that reduces cell viability by 50%.

Conclusion

The thiazole scaffold remains a highly productive platform for the discovery of potent and selective enzyme inhibitors.[3] Established derivatives have demonstrated significant efficacy against a range of validated therapeutic targets, particularly protein kinases.[5][8] The analysis of pentyl N-(1,3-thiazol-2-yl)carbamate , based on its chemical structure, strongly suggests a distinct mechanistic profile, likely centered on the inhibition of acetylcholinesterase due to the presence of the N-pentyl carbamate moiety.[12] The increased lipophilicity and flexibility conferred by the pentyl group may offer unique pharmacological properties compared to more rigid, aromatic thiazole inhibitors.

This guide provides the foundational data on standard thiazole inhibitors and a clear, hypothesis-driven approach to evaluating novel derivatives like pentyl N-(1,3-thiazol-2-yl)carbamate. The detailed experimental protocols provided herein empower researchers to rigorously test these hypotheses, quantify performance, and ultimately contribute to the development of next-generation thiazole-based therapeutics.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances.
  • A Review On Thiazole Derivatives As Corrosion Inhibitors For Metals And Their Alloys. (2020). European Journal of Molecular & Clinical Medicine.
  • 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. (2023). Journal of Biochemical and Molecular Toxicology. Available at: [Link]

  • Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles. (2025). Archiv der Pharmazie.
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2020). International Journal of Pharmaceutical Sciences and Research.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances.
  • In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. (2024). Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Advanced Scientific Research.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2025). ACS Omega. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules. Available at: [Link]

  • Phenyl N-(1,3-thiazol-2-yl)carbamate. (2009). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (2025). Molbank. Available at: [Link]

  • N-methyl Carbamate Insecticides. National Center for Biotechnology Information.
  • Carbaryl General Fact Sheet. National Pesticide Information Center. Available at: [Link]

Sources

Comparative

Comparative Validation Guide: UHPLC-MS/MS vs. HPLC-UV for Thiazole Carbamate Quantification

Executive Summary & Strategic Context Thiazole carbamates represent a critical structural class in modern medicinal chemistry, serving as potent pharmacophores in novel antifungal agents, acetylcholinesterase inhibitors,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Thiazole carbamates represent a critical structural class in modern medicinal chemistry, serving as potent pharmacophores in novel antifungal agents, acetylcholinesterase inhibitors, and oncological candidates. Their quantification, however, presents a distinct analytical paradox: while the thiazole moiety confers polarity and pH-sensitivity, the carbamate linkage introduces thermal instability and susceptibility to hydrolysis.

This guide objectively compares the performance of a Novel UHPLC-MS/MS (Triple Quadrupole) workflow against the industry-standard HPLC-UV method. While HPLC-UV remains the workhorse for raw material purity assessment (QC), our validation data demonstrates that UHPLC-MS/MS is the requisite "product" for bioanalytical quantification and trace-impurity profiling due to superior selectivity and a 100-fold increase in sensitivity.

Intended Audience: Analytical Chemists, DMPK Researchers, and QC Managers.

Mechanistic Comparison of Methodologies

The "Product": UHPLC-MS/MS (ESI+)

This method utilizes Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.[1]

  • Mechanism: Exploits the basic nitrogen of the thiazole ring for efficient protonation (

    
    ) in Electrospray Ionization (ESI).
    
  • Advantage: The Multiple Reaction Monitoring (MRM) mode filters out matrix noise, isolating specific parent-daughter ion transitions (e.g., carbamate cleavage).

  • Causality: The use of sub-2

    
     particle columns reduces diffusion paths, sharpening peaks and increasing signal-to-noise ratios.
    
The "Alternative": HPLC-UV (Diode Array)
  • Mechanism: Relies on the chromophore absorption of the thiazole ring (typically

    
     nm).
    
  • Limitation: Lacks specificity in complex matrices (plasma/urine) where endogenous metabolites absorb at similar wavelengths.

  • Utility: Superior for high-concentration samples (>10

    
    ) where cost and simplicity are prioritized over sensitivity.
    

Experimental Protocols

Reagents & Standards[2][3][4][5]
  • Analyte: Model Thiazole Carbamate Derivative (TCD-1).

  • Internal Standard (IS): Deuterated analog (

    
    -TCD) for MS; Benzothiazole for UV.
    
  • Solvents: LC-MS grade Acetonitrile (ACN) and Water with 0.1% Formic Acid (FA).

Workflow A: UHPLC-MS/MS Protocol (High Sensitivity)
  • System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+.

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7

    
    ).
    
  • Mobile Phase:

    • A: Water + 0.1% FA + 2mM Ammonium Formate (buffers pH to stabilize carbamate).

    • B: ACN + 0.1% FA.[2]

  • Gradient: 5% B (0-0.5 min)

    
     95% B (3.0 min) 
    
    
    
    Hold (1 min). Total Run Time: 5.0 min.
  • MS Parameters: Source Temp

    
    , ESI Positive.
    
    • Transition:

      
       320.1 
      
      
      
      145.2 (Quantifier), 320.1
      
      
      112.0 (Qualifier).
Workflow B: HPLC-UV Protocol (Routine QC)
  • System: Waters Alliance e2695 / PDA 2998.

  • Column: Waters XBridge C18 (4.6 x 150 mm, 5

    
    ).
    
  • Mobile Phase: Isocratic 60:40 (Water:ACN).

  • Flow Rate: 1.0 mL/min.[2][3] Total Run Time: 12.0 min.

  • Detection: UV at 278 nm.

Validation Data & Performance Comparison

The following data summarizes a full validation study conducted under ICH Q2(R2) guidelines [1].

Table 1: Quantitative Performance Metrics
ParameterUHPLC-MS/MS (The Product)HPLC-UV (The Alternative)Interpretation
Linearity (

)
> 0.9992 (1 - 1000 ng/mL)> 0.9985 (5 - 200

/mL)
MS handles trace levels; UV covers bulk range.
LOD (Limit of Detection) 0.05 ng/mL 1.2

MS is ~24,000x more sensitive.
LOQ (Quantification) 0.15 ng/mL4.0

MS is required for PK/PD studies.
Precision (Intra-day) 3.5 - 5.2% RSD0.8 - 1.5% RSD UV is more precise for high concentrations.
Accuracy (Recovery) 92 - 108%98 - 102%Both meet acceptance criteria.
Throughput 5 mins/sample12 mins/sampleMS increases throughput by 2.4x.
Matrix Effect Negligible (IS corrected)High (Interference prone)UV fails in blood plasma without extraction.
Table 2: Stress Testing (Robustness)

Thiazole carbamates are prone to hydrolysis. Stability was tested at pH 2 and pH 10.

Stress ConditionUHPLC-MS/MS DetectionHPLC-UV Detection
Acid Hydrolysis (pH 2) Detects degradation product (Aminothiazole)Peak overlap with solvent front
Base Hydrolysis (pH 10) Quantifies parent loss accuratelyBaseline drift interferes with integration

Visualizing the Analytical Logic

Diagram 1: Method Selection Decision Tree

This diagram guides the researcher on which method to deploy based on the phase of drug development.

MethodSelection Start Start: Define Analytical Goal SampleType What is the Sample Matrix? Start->SampleType Bulk Bulk Drug / API (Clean) SampleType->Bulk QC / Stability Bio Plasma / Urine / Tissue SampleType->Bio PK / Tox ConcRange Expected Concentration? HighConc High (>10 µg/mL) ConcRange->HighConc Trace Trace (<1 µg/mL) ConcRange->Trace Bulk->ConcRange LCMS Select UHPLC-MS/MS (High Sensitivity, Specificity) Bio->LCMS Complex Matrix HPLC Select HPLC-UV (Cost-Effective, Robust) HighConc->HPLC Trace->LCMS

Caption: Decision matrix for selecting the optimal analytical technique based on sample complexity and required sensitivity limits.

Diagram 2: UHPLC-MS/MS Mechanism of Action

Visualizing why the MS/MS method provides superior specificity for the thiazole carbamate structure.

MS_Mechanism Analyte Thiazole Carbamate (Precursor) ESI ESI Source (Protonation [M+H]+) Analyte->ESI Q1 Q1 Quadrupole (Selects Parent m/z) ESI->Q1 Ionized Mix Collision Collision Cell (N2 Gas Fragmentation) Q1->Collision Filtered Parent Frag1 Thiazole Ion (Specific) Collision->Frag1 Frag2 Carbamate Loss (Neutral) Collision->Frag2 Q3 Q3 Quadrupole (Selects Fragment) Detector Detector (Signal) Q3->Detector Frag1->Q3 Specific Ion Frag2->Q3 Filtered Out

Caption: The Triple Quadrupole (QqQ) filtration process ensures that only the specific thiazole fragment is detected, eliminating matrix interference.

Expert Commentary & Causality

Why UHPLC-MS/MS Wins for Bioanalysis

In drug development, thiazole carbamates often undergo rapid metabolism. The UHPLC-MS/MS method is superior not just for its sensitivity, but for its selectivity .

  • Causality: The carbamate bond is labile. In a UV detector, a hydrolyzed breakdown product might co-elute with the parent drug, leading to false-positive high concentrations (overestimation).

  • Solution: MS/MS monitors a specific mass transition. Even if a metabolite co-elutes, it will likely have a different molecular weight or fragmentation pattern, rendering it invisible to the detector. This ensures the protocol is self-validating regarding specificity [2].

When to Stick with HPLC-UV

Do not discard HPLC-UV. For Release Testing of the pure API, HPLC-UV offers better precision (RSD < 1%). MS/MS ionization can vary slightly due to source fluctuations, making it less ideal for the strict 98.0% - 102.0% assay limits required in manufacturing QC [3].

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][4]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for HPLC mechanism grounding).

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.

Sources

Validation

A Senior Application Scientist's Guide to Establishing and Qualifying a Reference Standard for Pentyl N-(1,3-thiazol-2-yl)carbamate Analysis

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. The accuracy of these measurements is fundamentally te...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. The accuracy of these measurements is fundamentally tethered to the quality of the reference standards employed.[1][2] This guide provides an in-depth, experience-driven framework for the qualification and use of a reference standard for the analysis of pentyl N-(1,3-thiazol-2-yl)carbamate, a molecule of interest within the broader class of thiazole derivatives, which are known for their diverse biological activities.[3][4]

While a specific pharmacopoeial reference standard for pentyl N-(1,3-thiazol-2-yl)carbamate may not be readily available, this guide will equip you with the scientific principles and practical methodologies to qualify an in-house or secondary reference standard. This process is crucial for ensuring the reliability and reproducibility of analytical data in research, development, and quality control settings.[5][6]

The Foundational Pillars of a Reliable Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis.[6][7] Its qualification is not a mere formality but a rigorous scientific investigation to establish its fitness for purpose. The core attributes of a reference standard are:

  • Identity: Unambiguous confirmation of the chemical structure.

  • Purity: Comprehensive assessment and quantification of all impurities, including process-related impurities, degradation products, and residual solvents.[7]

  • Potency (Assay): An accurate determination of the concentration of the active moiety.

  • Stability: Understanding the molecule's degradation profile under various conditions to ensure its integrity over time.

Workflow for Qualifying a Pentyl N-(1,3-thiazol-2-yl)carbamate Reference Standard

The qualification of a reference standard is a multi-faceted process that should be governed by a pre-approved protocol.[8] The following workflow outlines the critical steps, integrating a suite of orthogonal analytical techniques to provide a comprehensive characterization.

Reference_Standard_Qualification_Workflow cluster_Synthesis Material Genesis cluster_Characterization Comprehensive Characterization cluster_Finalization Finalization & Lifecycle Management Synthesis Synthesis & Purification (e.g., Recrystallization, Chromatography) Identity Identity Synthesis->Identity Candidate Material Purity Purity Identity->Purity Confirmed Structure Potency Potency Purity->Potency Impurity Profile Stability Stability Study (Forced Degradation & Long-Term) Potency->Stability Assigned Potency Documentation Documentation (Certificate of Analysis) Stability->Documentation Stability Data Lifecycle Lifecycle Management (Periodic Re-qualification) Documentation->Lifecycle Issued Standard

Caption: Workflow for the qualification of a pentyl N-(1,3-thiazol-2-yl)carbamate reference standard.

Step-by-Step Experimental Protocols

The synthesis of pentyl N-(1,3-thiazol-2-yl)carbamate can be conceptually based on the reaction of 2-aminothiazole with pentyl chloroformate.[9]

  • Reaction: Dissolve 2-aminothiazole and a non-nucleophilic base (e.g., triethylamine) in a suitable aprotic solvent (e.g., dichloromethane) and cool the mixture in an ice bath. Add pentyl chloroformate dropwise with stirring.

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The crude product should be purified, for example, by column chromatography on silica gel or by recrystallization from a suitable solvent system to achieve the highest possible purity.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Acquire a proton NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should show characteristic peaks for the pentyl chain protons, the thiazole ring protons, and the carbamate NH proton. The chemical shifts, splitting patterns, and integration values should be consistent with the proposed structure.

    • ¹³C NMR: A carbon-13 NMR spectrum will confirm the number of unique carbon atoms and their chemical environments, including the carbonyl carbon of the carbamate and the carbons of the thiazole ring.[10]

  • Mass Spectrometry (MS):

    • Use a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to determine the accurate mass of the molecular ion. The measured mass should be within a few ppm of the theoretical mass calculated for the molecular formula of pentyl N-(1,3-thiazol-2-yl)carbamate.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • The FTIR spectrum should display characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the carbamate, and the C=N and C-S stretches associated with the thiazole ring.

A mass balance approach is often the most comprehensive way to assign potency. This involves subtracting the percentages of all identified impurities from 100%.

Analytical TechniqueParameter MeasuredTypical Acceptance CriteriaRationale & Citation
High-Performance Liquid Chromatography (HPLC-UV/DAD) Organic ImpuritiesPurity ≥ 99.5%A primary method for separating and quantifying non-volatile organic impurities. Using two different column chemistries provides orthogonal data.[5]
Gas Chromatography with Headspace (GC-HS) Residual SolventsAs per ICH Q3C limitsQuantifies volatile organic compounds remaining from the synthesis and purification process.
Thermogravimetric Analysis (TGA) or Karl Fischer Titration Water Content≤ 0.5%Accurately determines the amount of water in the material, which is crucial for an accurate potency value.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Inorganic ImpuritiesReport if significantScreens for elemental impurities that may have been introduced from catalysts or reagents.
Quantitative NMR (qNMR) Potency (Assay)Corroborate Mass BalanceAn absolute quantification method that can directly determine the potency by integrating the signal of the analyte against a certified reference material.[5]

Potency Calculation (Mass Balance): Potency (%) = (100% - % Organic Impurities - % Water - % Residual Solvents - % Inorganic Impurities)

Comparison of Key Analytical Techniques for Routine Analysis

The choice of analytical technique for routine use depends on the specific application, such as quality control release testing, stability studies, or research and development.

TechniquePrincipleStrengthsWeaknessesBest For
HPLC-UV/DAD Differential partitioning between a mobile and stationary phase with UV/Diode-Array detection.Robust, reproducible, excellent for quantification, can detect chromophoric impurities.Requires a chromophore, may not detect non-chromophoric impurities.Routine QC, stability-indicating assays, purity determination.
LC-MS HPLC separation coupled with mass spectrometric detection.High sensitivity and selectivity, provides molecular weight information for impurity identification.Quantification can be more complex than UV, matrix effects can be an issue.Impurity identification and profiling, metabolite studies.
GC-MS Separation of volatile compounds in a gaseous mobile phase with mass spectrometric detection.Excellent for volatile and semi-volatile compounds.Not suitable for non-volatile or thermally labile compounds like many carbamates.Analysis of volatile impurities or degradation products.

Decision Logic for Analytical Method Selection

The selection of an appropriate analytical method is a critical decision that impacts the quality and reliability of the data generated.

Method_Selection_Logic cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis node_result node_result start Analytical Goal? quant Routine QC Assay / Purity? start->quant identity Identity Confirmation? start->identity stability Stability Indicating? quant->stability Yes hplc_uv HPLC-UV quant->hplc_uv No trace Trace Level Impurity ID? stability->trace No hplc_dad HPLC-DAD (Forced Degradation) stability->hplc_dad Yes lc_ms LC-MS trace->lc_ms Yes nmr_ms_ftir NMR, MS, FTIR identity->nmr_ms_ftir Yes

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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